molecular formula C27H52N2O9Si B8114357 TCO-PEG3-triethoxysilane

TCO-PEG3-triethoxysilane

Cat. No.: B8114357
M. Wt: 576.8 g/mol
InChI Key: ZXQAFZQBZKLJGI-BQYQJAHWSA-N
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Description

Contextualization within Bioorthogonal Click Chemistry and Advanced Linker Technologies

The utility of TCO-PEG3-triethoxysilane is best understood within the context of bioorthogonal chemistry and advanced linker technologies. Bioorthogonal chemistry, a term introduced in the early 2000s, refers to chemical reactions that can proceed within a living system without interfering with native biochemical processes. nih.govwikipedia.org A key subset of these reactions falls under the umbrella of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. ntu.edu.sg

The reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine is a prime example of a bioorthogonal "click" reaction. iris-biotech.de Specifically, it is an inverse-electron-demand Diels-Alder (IEDDA) reaction, which is prized for its exceptionally fast reaction kinetics, often orders of magnitude faster than other click reactions, and its ability to proceed without the need for a cytotoxic copper catalyst. iris-biotech.denih.govnih.gov This makes the TCO-tetrazine ligation highly suitable for applications in complex biological environments, including live cell imaging and the labeling of biomolecules at low concentrations. iris-biotech.denih.gov

Linker technologies involve the use of chemical spacers to connect two or more different molecules. axispharm.compepdd.com this compound is an advanced linker, where the PEG and triethoxysilane (B36694) components provide crucial functionality beyond simple connection. broadpharm.com The PEG linker enhances properties like solubility and biocompatibility, while the triethoxysilane group enables robust surface immobilization. precisepeg.comnih.gov This trifunctional nature allows researchers to first attach the linker to a surface and then use the reactive TCO group to "click" a tetrazine-modified molecule of interest onto that surface.

Structural Components of this compound and Their Distinct Functional Contributions

The architecture of this compound is meticulously designed, with each structural component playing a distinct and vital role. The molecule consists of the reactive TCO group, a flexible PEG3 spacer, and a surface-active triethoxysilane anchor.

Structural ComponentFunction
trans-Cyclooctene (TCO) Acts as the bioorthogonal reactive handle. It participates in extremely fast, catalyst-free inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazine partners. nih.govtcichemicals.com
Polyethylene (B3416737) Glycol (PEG3) A hydrophilic spacer that improves the solubility of the molecule in aqueous environments, reduces non-specific binding, and minimizes steric hindrance between the conjugated molecule and the surface. precisepeg.comchempep.com
Triethoxysilane Functions as a surface-anchoring group. It forms stable, covalent siloxane bonds with hydroxyl-bearing surfaces like silica (B1680970), glass, and metal oxides. nih.govacs.org

The trans-cyclooctene (TCO) moiety is a highly strained alkene that serves as an exceptionally reactive dienophile in IEDDA reactions. nih.govnih.gov Its high internal ring strain is the driving force behind its rapid reaction with electron-deficient dienes, most notably tetrazines. tcichemicals.comtcichemicals.com This reaction is considered one of the fastest bioorthogonal ligations discovered, with second-order rate constants that can exceed 10^6 M⁻¹s⁻¹. frontiersin.orgresearchgate.net

The key advantages of the TCO moiety include:

Rapid Kinetics: The reaction proceeds quickly even at low reactant concentrations typical in biological systems. iris-biotech.de

Bioorthogonality: It is highly selective for tetrazines and does not react with the functional groups naturally present in biomolecules, ensuring that labeling is precise and specific. nih.govtcichemicals.com

Catalyst-Free Reaction: The ligation occurs without the need for metal catalysts, which can be toxic to living cells. iris-biotech.detcichemicals.com

This "click-to-surface" capability allows for the specific immobilization of tetrazine-labeled proteins, peptides, or other biomolecules onto a pre-functionalized substrate. broadpharm.comnih.gov

The inclusion of a polyethylene glycol (PEG) spacer is a common and effective strategy in bioconjugation and linker design. precisepeg.compurepeg.com In this compound, the short, discrete chain of three ethylene (B1197577) glycol units (PEG3) confers several beneficial properties. chempep.comprecisepeg.com

The primary functions of the PEG3 spacer are:

Reduced Immunogenicity: PEGylation can mask molecules from the immune system, reducing potential immune responses. precisepeg.comchempep.com

Minimized Steric Hindrance: The flexible PEG chain acts as a spacer, physically separating the immobilized molecule from the surface. This reduces steric clash and can improve the accessibility and biological activity of the tethered molecule. precisepeg.com

Prevention of Non-specific Adsorption: The hydration shell created by the PEG linker helps to prevent the non-specific binding of proteins and other biomolecules to the surface. chempep.com

The triethoxysilane group is the component responsible for the stable attachment of the linker to various inorganic substrates. Organosilanes like triethoxysilane are widely used for surface modification and functionalization, particularly on oxide surfaces such as silicon, glass, and certain metal oxides. nih.govacs.org

The mechanism involves two main steps. First, the ethoxy groups on the silicon atom hydrolyze in the presence of trace amounts of water to form reactive silanol (B1196071) (Si-OH) groups. Second, these silanol groups undergo a condensation reaction with hydroxyl groups (-OH) present on the substrate's surface, forming stable, covalent siloxane (Si-O-Si) bonds. nih.gov Neighboring silane (B1218182) molecules can also polymerize with each other, creating a cross-linked monolayer on the surface. nih.govacs.org This process allows for the creation of a robustly functionalized surface ready for the subsequent bioorthogonal "click" reaction with a TCO group. broadpharm.com

Historical Development and Evolution of TCO-based Reagents in Academic Disciplines

The development of TCO-based reagents is intrinsically linked to the evolution of bioorthogonal chemistry. nih.gov The concept of bioorthogonal chemistry was first articulated by Carolyn R. Bertozzi in 2003, building on the foundation of the Staudinger ligation developed in 2000. wikipedia.org This field sought chemical reactions that could operate in living systems without cross-reacting with biological molecules. nih.govwikipedia.org

The journey of TCO reagents began with the broader exploration of "click chemistry," a concept championed by K. Barry Sharpless. ntu.edu.sg While the initial, highly influential click reaction was the copper-catalyzed azide-alkyne cycloaddition (CuAAC), its use in living systems was limited by copper's toxicity. nobelprize.org This spurred the development of strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free alternative. wikipedia.org

A significant breakthrough came with the application of the inverse-electron-demand Diels-Alder (IEDDA) reaction for bioorthogonal purposes. nobelprize.org The high reactivity of strained alkenes with tetrazines was known, but it was adapted and optimized for biological settings. In 2008, Blackman, Royzen, and Fox reported the remarkably fast kinetics of the reaction between a TCO derivative and a tetrazine, establishing it as a premier bioorthogonal reaction. nih.govtcichemicals.com This discovery catalyzed the development of a wide array of TCO-based reagents for various applications, including bioconjugation, imaging, and drug delivery. nih.gov The synthesis of heterobifunctional linkers like this compound represents a sophisticated evolution of these tools, combining the power of TCO-tetrazine ligation with advanced linker and surface modification technologies. broadpharm.com

Properties

IUPAC Name

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[3-oxo-3-(3-triethoxysilylpropylamino)propoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H52N2O9Si/c1-4-35-39(36-5-2,37-6-3)24-12-16-28-26(30)15-18-32-20-22-34-23-21-33-19-17-29-27(31)38-25-13-10-8-7-9-11-14-25/h7-8,25H,4-6,9-24H2,1-3H3,(H,28,30)(H,29,31)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQAFZQBZKLJGI-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCNC(=O)CCOCCOCCOCCNC(=O)OC1CCCC=CCC1)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[Si](CCCNC(=O)CCOCCOCCOCCNC(=O)OC1CCC/C=C/CC1)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H52N2O9Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Chemical Modifications of Tco Peg3 Triethoxysilane

Synthetic Methodologies for TCO-PEG3-triethoxysilane

Precursor Synthesis Routes for Triethoxysilane (B36694) Building Blocks

The foundation of this compound is the functionalized triethoxysilane core. A common and versatile precursor is (3-aminopropyl)triethoxysilane (APTES). APTES is commercially available and serves as a convenient starting point for further modification. The amine group on APTES provides a reactive handle for the attachment of the PEG linker.

Alternative strategies for synthesizing functionalized triethoxysilane precursors include the hydrosilylation of terminal alkenes. mdpi.com For instance, an allyl-functionalized molecule can react with triethoxysilane in the presence of a platinum catalyst to form a stable carbon-silicon bond. mdpi.com This method allows for the introduction of various functionalities at the terminus of the alkyl chain.

Another approach involves the "click silylation" reaction, where an azido-functionalized triethoxysilane, such as γ-azidopropyltriethoxysilane (AzPTES), is reacted with a terminal alkyne via copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net This method offers a high-yielding and modular route to a wide range of functionalized triethoxysilanes. researchgate.net

Strategies for the Integration of Polyethylene (B3416737) Glycol (PEG) Linkers

The PEG linker serves to increase the hydrophilicity of the final molecule, reduce non-specific binding, and provide a flexible spacer between the TCO group and the silane (B1218182). The integration of the PEG linker typically involves the reaction of a heterobifunctional PEG derivative with the functionalized triethoxysilane precursor.

For instance, if the precursor is APTES, a PEG derivative with a terminal N-hydroxysuccinimide (NHS) ester can be used to form a stable amide bond with the primary amine of APTES. The other end of the PEG linker would be functionalized for the subsequent attachment of the TCO group.

In cases where the triethoxysilane precursor has a different reactive handle, such as a carboxylic acid, a PEG linker with a terminal amine group can be used to form an amide bond via carbodiimide (B86325) coupling chemistry. The versatility of PEG chemistry allows for the use of various chain lengths, enabling the synthesis of TCO-PEGn-triethoxysilane analogs. axispharm.combroadpharm.com

Chemical Pathways for the Introduction of the trans-Cyclooctene (B1233481) (TCO) Moiety

The final step in the synthesis is the introduction of the TCO moiety. The TCO group is a strained alkene that reacts rapidly with tetrazines in an inverse-electron-demand Diels-Alder (IEDDA) reaction, a cornerstone of bioorthogonal chemistry. nih.govtcichemicals.com

The synthesis of TCO itself can be challenging. A common method involves the photochemical isomerization of the more stable cis-cyclooctene. tennessee.edu To introduce the TCO group onto the PEG-silane construct, a TCO derivative with a reactive handle is typically used. For example, a TCO-NHS ester can react with a terminal amine on the PEG linker to form a stable carbamate (B1207046) or amide bond. tcichemicals.comambeed.com

Alternatively, a TCO derivative bearing a carboxylic acid can be coupled to an amine-terminated PEG-silane using standard peptide coupling reagents. The choice of the specific TCO derivative and coupling chemistry depends on the functional groups present on the PEG-silane intermediate. The reaction between TCO and tetrazine is exceptionally fast and selective, making it ideal for applications in complex biological environments. nih.govresearchgate.net

Derivatization and Advanced Functionalization Strategies for this compound

The modular nature of the synthesis of this compound allows for the straightforward creation of analogs with different properties and functionalities. These derivatization strategies expand the utility of this versatile molecule for a wider range of applications.

Synthesis of TCO-PEGn-triethoxysilane Analogs with Varying PEG Lengths

Table 1: Examples of Commercially Available TCO-PEGn-triethoxysilane Analogs

Compound NamePEG Chain Length (n)Molecular Weight ( g/mol )Purity
This compound3576.8≥95%
TCO-PEG5-triethoxysilane5664.9≥95%
TCO-PEG8-triethoxysilane8797.1≥95%

Note: Data is compiled from various commercial sources and may vary between suppliers. broadpharm.com

Rational Design and Synthesis of this compound Conjugates with Additional Reactive Handles

To further expand the functionality of this compound, additional reactive groups can be incorporated into the molecule. This can be achieved by using multifunctional TCO or PEG building blocks during the synthesis.

For example, a TCO derivative that also contains a protected functional group, such as a Boc-protected amine or a masked aldehyde, could be used. After the main synthesis is complete, this additional functional group can be deprotected to allow for further conjugation with other molecules, such as fluorescent dyes, biotin, or drug molecules.

Another strategy involves the use of a tri-functional PEG linker that has reactive sites for the TCO, the triethoxysilane, and a third molecule of interest. This approach allows for the creation of more complex, multi-component systems. For instance, a this compound conjugate could be designed to also carry a DOTA chelator for radiolabeling, enabling its use in multimodal imaging applications. science.gov The rational design of these conjugates opens up possibilities for creating highly specific and functional materials for a wide array of scientific and biomedical applications.

Stereoselective Synthesis of TCO Isomers and Their Incorporation into this compound

The functionality and efficacy of this compound in various applications are intrinsically linked to the stereochemistry of the trans-cyclooctene (TCO) ring. The strained double bond of the TCO moiety, which is crucial for its rapid bioorthogonal reactivity, creates planar chirality, leading to the existence of stereoisomers. These isomers, primarily the axial and equatorial diastereomers of substituted TCOs, exhibit distinct chemical and physical properties, including reactivity and stability. Consequently, the stereoselective synthesis of specific TCO isomers is a critical aspect of producing this compound with desired characteristics.

The synthesis of functionalized TCOs, which serve as precursors to this compound, often begins with commercially available cyclooctadiene. A common route involves the epoxidation of 1,5-cyclooctadiene (B75094) followed by reduction to yield (Z)-cyclooct-4-enol. tennessee.edu The crucial step is the photochemical isomerization of the cis (Z) isomer to the trans (E) isomer, (E)-cyclooct-4-enol, often referred to as TCO-OH. tennessee.edubas.bgmedkoo.comsigmaaldrich.com This photoisomerization is typically carried out using a UV lamp in the presence of a sensitizer, such as ethyl benzoate, and often involves the use of silver nitrate (B79036) (AgNO₃) impregnated silica (B1680970) gel to selectively complex with the newly formed trans-isomer, thereby shifting the equilibrium towards the desired product. bas.bg

However, this photochemical method often yields a mixture of axial and equatorial diastereomers of the functionalized TCO. For instance, the photoisomerization of 5-hydroxy-cis-cyclooctene produces the equatorial and axial isomers in a 2.2:1 ratio, making the isolation of the more reactive axial isomer a low-yield process. nih.gov

To address the challenge of low stereoselectivity, methods for the diastereoselective synthesis of TCO isomers have been developed. One effective strategy involves the use of trans-cyclooct-4-enone as a key intermediate. This approach is advantageous as the ketone lacks a stereocenter, simplifying the photoisomerization step. Subsequent nucleophilic addition to the ketone occurs with high stereocontrol. For example, the reduction of trans-cyclooct-4-enone with a hydride source proceeds with high diastereoselectivity to afford the axial alcohol. nih.gov This method provides a scalable and selective route to axial-TCO derivatives.

The incorporation of these stereochemically defined TCO isomers into this compound can be achieved through several synthetic pathways. A common approach involves the functionalization of the hydroxyl or amino group of the TCO precursor. For instance, an axially or equatorially pure TCO-amine can be synthesized and then coupled to a PEGylated triethoxysilane moiety. The synthesis of TCO-amines can be accomplished by the reduction of a TCO-nitrile, which in turn can be prepared from a TCO-ketone. nih.gov

Alternatively, a TCO-alcohol ((E)-cyclooct-4-enol) can be reacted with a linker that is subsequently functionalized with the PEG-silane chain. One plausible synthetic route to this compound involves the reaction of a stereochemically pure TCO-PEG3-alcohol with (3-isocyanatopropyl)triethoxysilane. The TCO-PEG3-alcohol itself can be synthesized by reacting a TCO-alcohol with a suitable PEGylating agent. Another route involves the reaction of a TCO-PEG3-amine with a triethoxysilane precursor. ambeed.com

The stereochemistry of the TCO isomer has a significant impact on the reactivity of the final this compound molecule. The axial isomer of functionalized TCOs is generally found to be more reactive in inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines than the corresponding equatorial isomer. nih.govnih.gov This increased reactivity is attributed to the higher ground-state energy of the axial conformer, which reduces the activation energy of the cycloaddition. nih.gov The rate constants for the reaction of axial TCO isomers with tetrazines can be up to four times higher than those of their equatorial counterparts. nih.gov This difference in reactivity is a critical consideration in the design and synthesis of this compound for applications where rapid and efficient bioorthogonal ligation is required.

Table 1: Reactivity of TCO Isomers

TCO IsomerRelative ReactivityReference
AxialHigher nih.govnih.gov
EquatorialLower nih.govnih.gov

Table 2: Common Precursors and Intermediates in TCO Synthesis

Compound NameStructureRole
1,5-CyclooctadieneC₈H₁₂Starting material
(Z)-cyclooct-4-enolC₈H₁₄Ocis-isomer precursor
(E)-cyclooct-4-enol (TCO-OH)C₈H₁₄Otrans-isomer precursor with hydroxyl functionality
trans-Cyclooct-4-enoneC₈H₁₀OIntermediate for diastereoselective synthesis
Axial-TCO-amineC₈H₁₅NFunctionalized precursor for PEGylation
Equatorial-TCO-amineC₈H₁₅NFunctionalized precursor for PEGylation
TCO-PEG3-alcoholC₁₄H₂₆O₅Intermediate for silanization
(3-Isocyanatopropyl)triethoxysilaneC₁₀H₂₁NO₄SiSilanization reagent

Mechanistic Insights into Tco Peg3 Triethoxysilane Reactivity

Fundamental Principles of Strain-Promoted Inverse Electron-Demand Diels-Alder (SPIEDAC) Reactions

The reaction between a TCO derivative, such as TCO-PEG3-triethoxysilane, and a 1,2,4,5-tetrazine (B1199680) is a cornerstone of bioorthogonal chemistry. rsc.orgnih.gov This transformation is classified as an inverse electron-demand Diels-Alder (IEDDA) reaction. rsc.org Unlike conventional Diels-Alder reactions, the IEDDA cycloaddition involves an electron-deficient diene (the tetrazine) reacting with an electron-rich dienophile (the TCO). nih.gov

The reaction mechanism proceeds in two distinct steps:

A [4+2] cycloaddition between the tetrazine and the TCO to form a highly unstable, tricyclic intermediate with a dinitrogen bridge. nih.gov

A subsequent retro-Diels-Alder reaction, which is driven by the thermodynamically favorable release of dinitrogen gas (N₂), to yield a stable dihydropyridazine (B8628806) product. nih.govnih.gov

The reactivity in this process is governed by frontier molecular orbital (FMO) theory. Specifically, the reaction rate is dependent on the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile (TCO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (tetrazine). nih.gov The inherent ring strain of the TCO moiety raises the energy of its HOMO, while electron-withdrawing groups on the tetrazine lower the energy of its LUMO. nih.govnih.gov This narrowing of the HOMO-LUMO gap is a key factor contributing to the exceptionally rapid kinetics of this ligation. nih.gov

Detailed Reaction Kinetics and Rate Constants with Tetrazine Derivatives

The SPIEDAC reaction between TCO derivatives and tetrazines is renowned for its extraordinarily fast reaction kinetics, which allows for efficient conjugation even at low concentrations typical of biological systems. iris-biotech.deresearchgate.net Second-order rate constants (k₂) can span several orders of magnitude, ranging from approximately 10³ to over 10⁶ M⁻¹s⁻¹. researchgate.netnih.gov This rapid reactivity enables protein modification and other labeling applications to occur on a timescale of seconds to minutes. rsc.orgconju-probe.com

The specific rate is highly dependent on the substituents of both the TCO and the tetrazine. For instance, the ligation between a standard trans-cyclooctene (B1233481) and 3,6-di-(2-pyridyl)-s-tetrazine is remarkably rapid, with a k₂ value of approximately 2000 M⁻¹s⁻¹. sigmaaldrich.com More strained and reactive TCO derivatives, such as conformationally-strained dioxolane-fused TCO (d-TCO) or cyclopropane-fused TCO (sTCO), exhibit even faster rates. semanticscholar.orgrsc.org The reaction of a d-TCO derivative with a water-soluble 3,6-dipyridyl-s-tetrazine reaches a k₂ of 366,000 M⁻¹s⁻¹, while a cyclopropane-fused variant has been reported with a rate constant of 3,300,000 M⁻¹s⁻¹ in water. semanticscholar.orgrsc.org

The substituents on the tetrazine ring also play a critical role. Electron-withdrawing groups on the tetrazine accelerate the reaction, whereas electron-donating groups slow it down. nih.govnih.gov A balance must often be struck between reactivity and the stability of the tetrazine, as highly reactive tetrazines can be less stable in aqueous environments. researchgate.net

Selected Second-Order Rate Constants (k₂) for Reactions Between TCO Derivatives and Tetrazines
TCO DerivativeTetrazine DerivativeRate Constant (k₂, M⁻¹s⁻¹)ConditionsReference
trans-cyclooctene3,6-di-(2-pyridyl)-s-tetrazine~2000Not Specified sigmaaldrich.com
Axial TCO Carbamate (B1207046)Dipyridyl-tetrazine57.70Not Specified nih.gov
Axial TCO CarbamateDimethyl-tetrazine0.54Not Specified nih.gov
sTCO-acidDimethylcarbamate-tetrazine23,800 ± 40025% MeCN/PBS nih.gov
Genetically encoded Tet-v2.0sTCO72,500 ± 1660In cellulo psu.edu
d-TCOWater-soluble 3,6-dipyridyl-s-tetrazine366,000 ± 15,000Pure water, 25°C rsc.org
Cyclopropane-fused TCONot Specified3,300,000 ± 40,000H₂O, 25°C semanticscholar.org

Theoretical Analysis of Molecular Strain and Its Influence on TCO Reactivity

The exceptional reactivity of the TCO moiety in this compound is a direct consequence of its significant molecular ring strain. nih.govtcichemicals.com Incorporating a trans double bond into an eight-membered ring introduces considerable strain, estimated to be around 17.9 kcal/mol for the parent TCO, which is substantially higher than the 6.8 kcal/mol for its cis-cyclooctene counterpart. researchgate.net This strain arises from the severe distortion of the double bond from its ideal planar geometry. nih.gov

Energetic Profiles of the TCO-Tetrazine Cycloaddition Process

The energetic landscape of the TCO-tetrazine cycloaddition is characterized by a low activation energy barrier, which accounts for its rapid rate. researchgate.netnih.gov The reaction proceeds from the reactants (TCO and tetrazine) through a concerted, though often asynchronous, transition state to form the initial [4+2] cycloadduct. nih.gov Quantum chemistry studies utilizing density functional theory (DFT) have been employed to compute the activation and distortion energies of this process. nih.gov

Bioorthogonality and Selective Reactivity in Complex Systems

A defining feature of the TCO-tetrazine ligation is its bioorthogonality. rsc.orgnih.gov This term describes a chemical reaction that can occur within a living system without interfering with or being influenced by native biochemical processes. acs.org The TCO and tetrazine functional groups are abiotic, meaning they are not naturally present in biological systems and possess a unique reactivity profile that is orthogonal to the functional groups found in biomolecules such as proteins, nucleic acids, and carbohydrates. conju-probe.com This allows for the precise and selective chemical modification of targets in complex biological environments. nih.gov

Specificity of TCO-Tetrazine Ligation in the Presence of Competing Endogenous Biomolecules

The TCO-tetrazine cycloaddition exhibits exceptional chemoselectivity. The TCO group on this compound does not react with the vast array of functional groups present in biological milieus, such as amines, carboxylic acids, and, notably, thiols. conju-probe.comsigmaaldrich.com This high degree of specificity ensures that the ligation occurs exclusively between the intended TCO and tetrazine partners, even in complex environments like cell lysates, cell media, or living organisms. conju-probe.comsigmaaldrich.com This prevents off-target reactions and ensures that modifications are directed solely to the intended molecular target. The reaction's fidelity is a critical attribute for applications ranging from cellular imaging to the development of targeted therapeutics. nih.gov

Performance Under Metal-Free Conditions and Demonstrated Biocompatibility

A significant advantage of the SPIEDAC reaction is that it proceeds efficiently without the need for a catalyst. nih.goviris-biotech.de This contrasts with other "click" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where the requisite metal catalyst can exhibit cytotoxicity, limiting its application in living systems. rsc.org The catalyst-free nature of the TCO-tetrazine reaction makes it highly biocompatible and suitable for a wide range of in vivo and in vitro applications. nih.govconju-probe.comtcichemicals.com The reactants and the resulting dihydropyridazine product, along with the N₂ byproduct, are generally well-tolerated in biological systems, further cementing the reaction's status as a premier tool for bioorthogonal chemistry. rsc.orgnih.gov

Intramolecular Dynamics and Stereochemical Considerations of the TCO Moiety

The unique reactivity of this compound is intrinsically linked to the stereochemical and dynamic properties of its trans-cyclooctene (TCO) moiety. The inherent features of this strained alkene system govern its utility in bioorthogonal chemistry, while also presenting specific challenges related to its stability and handling.

Analysis of cis-trans Isomerization of the Cyclooctene (B146475) Ring and Its Effect on Reactivity

The cyclooctene ring within the TCO moiety is notable for being the smallest cycloalkene that can be readily isolated as its trans-isomer. wikipedia.org This geometric arrangement, however, imposes significant ring strain, rendering the molecule considerably less stable than its cis-counterpart. The strain energies for trans-cyclooctene and cis-cyclooctene are approximately 16.7 kcal/mol and 7.4 kcal/mol, respectively. wikipedia.org This high degree of strain in the trans configuration is the primary driver of its exceptional reactivity. The distorted double bond in TCO results in a high-energy highest occupied molecular orbital (HOMO), which facilitates rapid cycloaddition reactions, particularly the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines. nih.gov

This enhanced reactivity comes at the cost of thermodynamic stability. The TCO moiety has a propensity to isomerize to the more stable, but far less reactive, cis-cyclooctene (CCO) form. broadpharm.com This isomerization is a critical consideration as it represents a primary deactivation pathway for the molecule, effectively quenching its ability to participate in the desired bioorthogonal ligation reactions. broadpharm.comnih.gov The half-life of the TCO group can be short, and compounds containing it are generally not recommended for long-term storage due to this spontaneous conversion. broadpharm.combroadpharm.com

The practical consequence of this isomerization is a direct loss of function. While the trans-isomer reacts exceptionally fast with tetrazine partners, with second-order rate constants that can exceed 10^4 M⁻¹s⁻¹, the cis-isomer is comparatively inert under the same conditions. nih.gov Therefore, maintaining the trans configuration is paramount for the successful application of this compound in bioconjugation and surface modification protocols.

Propertytrans-Cyclooctene (TCO)cis-Cyclooctene (CCO)
Relative StabilityLess StableMore Stable wikipedia.org
Ring Strain Energy (kcal/mol)~16.7 wikipedia.org~7.4 wikipedia.org
Reactivity in IEDDA ReactionsHigh (Rate constants >104 M-1s-1) nih.govnih.govVery Low / Inert
Primary Deactivation PathwayIsomerization to cis-form broadpharm.comnih.govN/A

Stability Profiles of this compound in Diverse Chemical Environments, Including the Presence of Thiols

Stability of the TCO Moiety: The primary vulnerability of the TCO group, beyond spontaneous thermal isomerization, is its reactivity in certain biological and chemical environments. Of particular note is its instability in the presence of high concentrations of thiols, such as glutathione (B108866) or mercaptoethanol, which are common in cellular and in vivo systems. nih.govtcichemicals.comtcichemicals.com It has been demonstrated that thiols can promote the isomerization of TCO to its inactive cis form. nih.gov This process is hypothesized to occur via a free radical-mediated thiol-ene/retro-thiol-ene pathway. nih.govnih.gov For instance, one study on a strained TCO derivative showed that in the presence of 30 mM mercaptoethanol, less than 5% of the compound isomerized after 6.5 hours, but this increased to 52% after 21 hours. nih.gov The use of radical inhibitors has been shown to suppress this thiol-promoted isomerization, lending support to the radical-based mechanism. nih.gov

Stability of the Triethoxysilane (B36694) Moiety: The triethoxysilane group provides the functionality for covalent attachment to silica-based surfaces and other hydroxylated materials. However, this group is susceptible to hydrolysis. In aqueous environments, the ethoxy groups (-OCH₂CH₃) can hydrolyze to form silanol (B1196071) groups (-Si-OH). acs.orgnih.gov This hydrolysis is the first step in the process of forming stable siloxane bonds (Si-O-Si) with a surface or with other silane (B1218182) molecules (poly-condensation). The rate of hydrolysis and subsequent condensation is influenced by factors such as pH, temperature, and the presence of catalysts. acs.org While essential for surface modification, uncontrolled hydrolysis in solution can lead to self-condensation and aggregation of the this compound molecules, reducing their availability and effectiveness. The Si-O-Si bonds, once formed on a surface, can also be susceptible to hydrolysis, particularly under conditions of high humidity and temperature, which can lead to the detachment of the silane layer from the substrate. nih.govresearchgate.net

The stability profile is thus a critical factor in the application of this heterobifunctional reagent, requiring careful consideration of the storage conditions, solvent choice, and chemical environment of the intended application.

MoietyChemical EnvironmentEffect on StabilityMechanism
TCOAqueous Solution (Neutral)Moderate; potential for slow isomerization. broadpharm.comSpontaneous thermal isomerization to cis-form.
TCOHigh Thiol ConcentrationLow; promotes isomerization. nih.govnih.govRadical-mediated thiol-ene/retro-thiol-ene reaction. nih.gov
TriethoxysilaneAqueous SolutionLow; prone to hydrolysis. acs.orgnih.govHydrolysis of ethoxy groups to form reactive silanols.
TriethoxysilaneAnhydrous Organic SolventsHigh; hydrolysis is minimized. acs.orgLack of water prevents hydrolysis of Si-O-C bonds.
Overall MoleculeLong-term Storage (-20°C, Anhydrous)Optimal for preserving both functionalities. broadpharm.combroadpharm.comMinimizes both thermal isomerization and hydrolysis.

Surface Functionalization Methodologies Utilizing Tco Peg3 Triethoxysilane

Principles of Silanization for Hydroxyl-Rich Substrates

The functionalization of surfaces rich in hydroxyl groups, such as glass, silicon, and various metal oxides, is a cornerstone of advanced materials science. Silanization, a process that leverages the reactivity of organosilanes, stands out as a robust method for covalently modifying these substrates. TCO-PEG3-triethoxysilane is a prime example of a molecule designed for this purpose, featuring a triethoxysilane (B36694) group for surface anchoring, a polyethylene (B3416737) glycol (PEG) spacer, and a trans-cyclooctene (B1233481) (TCO) moiety for subsequent bioorthogonal reactions.

Covalent Attachment Mechanisms to Glass, Silicon, and Metal Oxide Surfaces

The covalent attachment of this compound to hydroxyl-rich surfaces is a multi-step process. Initially, the triethoxysilane group undergoes hydrolysis in the presence of trace amounts of water, forming reactive silanol (B1196071) intermediates (Si-OH). This is a critical step, as the ethoxy groups (-OCH2CH3) are replaced by hydroxyl groups, making the molecule ready for surface interaction.

Subsequently, these silanol groups can react in two primary ways: they can condense with other silanol groups on neighboring this compound molecules to form siloxane bonds (Si-O-Si) in solution, or they can directly form covalent bonds with the hydroxyl groups present on the substrate surface. The latter is the key to robust surface immobilization. On substrates like glass and silicon wafers, which possess a native oxide layer with abundant silanol groups, this reaction leads to the formation of a durable siloxane linkage between the molecule and the surface. A similar mechanism occurs on metal oxide surfaces, where surface hydroxyl groups are also prevalent.

The final stage of the silanization process often involves a thermal curing step. This promotes further condensation between adjacent silane (B1218182) molecules on the surface, creating a cross-linked, stable, and uniform monolayer.

Optimization of Reaction Parameters for Controlled Surface Immobilization and Coating Robustness

The quality and stability of the immobilized this compound layer are highly dependent on several key reaction parameters. Precise control over these factors is essential to achieve a well-defined and functional surface coating.

ParameterEffect on CoatingTypical Conditions
Concentration Affects the density of the monolayer. Higher concentrations can lead to multilayer formation and aggregation.Typically in the range of 1-5% (v/v) in an organic solvent.
Solvent The choice of solvent (e.g., ethanol, toluene) can influence the hydrolysis of the silane and its solubility. Anhydrous conditions are often preferred to control the hydrolysis rate.Anhydrous organic solvents are commonly used.
Reaction Time Sufficient time is required for the hydrolysis and condensation reactions to proceed to completion, ensuring a well-formed monolayer.Varies from minutes to several hours depending on the substrate and desired layer density.
Temperature Higher temperatures can accelerate the reaction rates but may also promote uncontrolled polymerization in solution. A post-deposition curing step at elevated temperatures (e.g., 70-120°C) is often employed to enhance the cross-linking and stability of the coating. researchgate.netRoom temperature for deposition, followed by a thermal curing step.
Surface Pre-treatment The density of surface hydroxyl groups is critical. Pre-treatment of the substrate with methods like plasma cleaning or acid etching can increase the number of reactive sites, leading to a denser and more uniform coating.Oxygen plasma treatment or piranha solution etching.

By carefully optimizing these parameters, it is possible to achieve a robust and controlled surface immobilization of this compound, which is crucial for the subsequent applications of the functionalized surface.

Formation of Controlled Surface Architectures via this compound

The unique molecular structure of this compound allows for the creation of highly organized and functional surface architectures. These controlled arrangements are fundamental to the development of advanced materials for a variety of applications.

Fabrication of Self-Assembled Monolayers (SAMs) with Oriented TCO Functionality

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. This compound is well-suited for the formation of SAMs on hydroxyl-rich surfaces. The process involves the chemisorption of the triethoxysilane headgroup onto the substrate, followed by the self-organization of the molecules into a densely packed layer.

The resulting SAM presents the TCO groups at the monolayer-air (or monolayer-liquid) interface, ensuring their availability for subsequent reactions. This orientation is critical for applications that rely on the bioorthogonal reactivity of the TCO moiety. The formation and quality of these SAMs can be characterized by various surface analysis techniques:

Characterization TechniqueInformation Obtained
Contact Angle Goniometry Provides information about the hydrophobicity or hydrophilicity of the surface, which changes upon the formation of the SAM.
X-ray Photoelectron Spectroscopy (XPS) Confirms the elemental composition of the surface, verifying the presence of the silane layer.
Atomic Force Microscopy (AFM) Reveals the surface topography and roughness, indicating the uniformity and packing of the monolayer.
Ellipsometry Measures the thickness of the formed monolayer.

The fabrication of well-defined SAMs with oriented TCO functionality is a key step in creating surfaces with precisely controlled chemical reactivity.

Impact of the PEG Spacer on Surface Passivation, Hydrophilicity, and Reduction of Non-Specific Adsorption

The inclusion of a polyethylene glycol (PEG) spacer in the this compound molecule plays a crucial role in the performance of the functionalized surface. PEG is a hydrophilic polymer known for its ability to resist protein adsorption and cell adhesion.

When a surface is modified with this compound, the PEG chains form a hydrated layer at the interface. This layer creates a steric barrier that physically prevents proteins and other biomolecules from approaching and adsorbing onto the surface. This "passivation" effect is essential in many biomedical and diagnostic applications where minimizing non-specific binding is critical for signal-to-noise ratio and assay sensitivity.

The hydrophilic nature of the PEG spacer also imparts a hydrophilic character to the modified surface. This can be advantageous in applications requiring good wettability or compatibility with aqueous environments. The reduction of non-specific adsorption is a significant benefit of using PEGylated silanes like this compound for surface functionalization.

Engineering of Bioactive and Stimuli-Responsive Surfaces

The true power of this compound lies in its ability to serve as a platform for the subsequent immobilization of a wide range of molecules, enabling the creation of bioactive and stimuli-responsive surfaces. This is achieved through the highly efficient and specific bioorthogonal reaction between the surface-bound TCO groups and tetrazine-functionalized molecules. nih.govbiorxiv.org

This "click chemistry" reaction is extremely fast and proceeds under mild, physiological conditions without the need for a catalyst, making it ideal for immobilizing delicate biomolecules. nih.govbiorxiv.org By presenting a surface decorated with TCO moieties, researchers can covalently attach proteins, peptides, nucleic acids, or small molecules that have been tagged with a tetrazine group. nih.govbiorxiv.org

This strategy has been employed to:

Create bioactive surfaces: For example, by immobilizing enzymes, antibodies, or cell-adhesion peptides (like RGD), surfaces can be engineered to elicit specific biological responses. biorxiv.org This is valuable for applications in tissue engineering, biosensors, and medical implants.

Develop stimuli-responsive systems: The TCO-tetrazine ligation can be used to attach molecules that respond to external stimuli such as light, pH, or temperature. This allows for the creation of "smart" surfaces that can change their properties on demand.

The modularity of this approach, where the surface functionalization and the bio-conjugation are decoupled, provides a high degree of flexibility and control in the design of complex and functional interfaces.

Development of Engineered Biosensor Platforms with Tunable Surface Properties

The unique properties of this compound make it a powerful tool for creating sophisticated biosensor platforms. The methodology involves a two-step process: first, the silanization of the sensor surface (e.g., glass or silicon oxide) with this compound, and second, the bio-orthogonal ligation of a tetrazine-modified probe molecule. This approach allows for the precise and stable immobilization of biorecognition elements, such as enzymes, antibodies, or peptides, onto the sensor surface. nih.gov

Researchers have utilized this strategy to functionalize surfaces with a variety of bioactive molecules. For instance, enzymes like alkaline phosphatase, glucose oxidase, and horseradish peroxidase have been successfully grafted onto surfaces, enabling the development of enzyme-based biosensors. nih.gov The ability to control the density and orientation of these immobilized biomolecules allows for the fine-tuning of the sensor's sensitivity and specificity.

A key advantage is the separation of surface preparation from biomolecule immobilization. The TCO-activated surface is stable and can be prepared in advance. The specific sensing element, tagged with a tetrazine, can then be attached in a simple, rapid step under physiological conditions. nih.gov This modularity facilitates the creation of multiplexed sensor arrays where different probes can be patterned onto a single chip.

ParameterDescriptionSignificance in Biosensors
Immobilization Chemistry Inverse-electron-demand Diels-Alder cycloaddition (IEDDA)Highly specific, rapid, and occurs under physiological conditions, preserving biomolecule activity.
Surface Attachment Covalent siloxane bond formationCreates a stable, durable anchor for the linker molecule on oxide surfaces. axispharm.com
Probe Molecule Tetrazine-modified biomolecule (e.g., enzyme, antibody)The recognition element that provides the biosensor's specificity.
Tunability Control over probe density and typeAllows for optimization of sensor performance and creation of multiplexed platforms.

Design of Anti-Fouling Surfaces for Biomedical and Microfluidic Devices

Biofouling, the non-specific adhesion of proteins, cells, and other biological matter to surfaces, is a major challenge for biomedical implants, diagnostic devices, and microfluidics. biochempeg.comresearchgate.net Surface modification with polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted and effective strategy to create surfaces that resist biofouling. biochempeg.comfrontiersin.org The hydrophilic PEG chains form a hydration layer that acts as a physical and energetic barrier, preventing the adsorption of biomolecules. frontiersin.org

This compound is instrumental in creating robust and versatile anti-fouling coatings. The triethoxysilane group allows for the stable anchoring of the PEG linker to the device material, while the PEG chain itself provides the anti-fouling properties. biochempeg.com This methodology has been used to modify materials commonly used in microfluidics, such as PDMS and polycarbonate, to reduce cell adhesion and prevent sample loss, thereby improving the accuracy and longevity of the devices. biochempeg.com

Furthermore, the TCO group at the terminus of the PEG chain offers a unique advantage: the ability to selectively introduce specific functionalities onto the anti-fouling background. After creating a protein-resistant surface, specific tetrazine-modified ligands (e.g., antibodies or peptides) can be "clicked" onto the TCO groups. This allows for the design of surfaces that simultaneously resist non-specific binding while promoting the specific capture of target analytes, a critical feature for high-sensitivity diagnostic assays and targeted cell-culture platforms.

Surface Modification StepPurposeOutcome
Silanization Anchor this compound to the substrate.A covalent, stable foundation layer is formed.
PEG Layer Formation The PEG chains extend from the surface.Creates a hydrophilic hydration layer that repels non-specific protein and cell adhesion. frontiersin.org
Bio-orthogonal Ligation (Optional) Covalently attach tetrazine-modified targeting ligands.Creates a multi-functional surface that is both anti-fouling and capable of specific molecular recognition.

Surface Modification Strategies for Micro- and Nanoparticles for Controlled Interactions

Modifying the surface of micro- and nanoparticles is crucial for their application in fields like drug delivery and diagnostics, as surface properties govern their stability, biocompatibility, and interactions with biological systems. frontiersin.orgmdpi.com this compound provides a robust method for functionalizing silica-based or other metal-oxide nanoparticles.

The process involves coating the nanoparticles with the silane linker. The triethoxysilane group reacts with hydroxyls on the nanoparticle surface, creating a stable, PEGylated coating. axispharm.com This PEG layer enhances the colloidal stability of the nanoparticles, preventing them from aggregating in biological fluids. frontiersin.org It also helps to reduce clearance by the immune system, prolonging circulation time for in vivo applications. mdpi.com

The terminal TCO group serves as a versatile handle for subsequent bioconjugation. Nanoparticles coated with this compound can be readily functionalized with a wide array of tetrazine-labeled molecules, including targeting ligands (e.g., antibodies, peptides), imaging agents (e.g., fluorescent dyes), or therapeutic agents. axispharm.combroadpharm.com This "click" chemistry approach allows for the creation of highly tailored nanoparticles for specific applications, such as targeted drug delivery, where the ligand directs the nanoparticle to specific cells or tissues. mdpi.com For example, research has shown that attaching targeting ligands can enhance the accumulation of nanoparticles in tumors, improving therapeutic efficacy while reducing systemic toxicity. mdpi.com

Bioconjugation Strategies with Tco Peg3 Triethoxysilane

Site-Specific Labeling and Immobilization of Macromolecules

The ability to precisely label and immobilize biological macromolecules is fundamental to understanding their function and developing novel diagnostics and therapeutics. TCO-PEG3-triethoxysilane offers a robust platform for achieving this with high specificity and efficiency.

Efficient Conjugation of Proteins and Peptides via TCO-Tetrazine Click Chemistry

The cornerstone of this compound's utility in protein and peptide chemistry is its participation in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazine-modified molecules. broadpharm.combroadpharm.com This bioorthogonal "click chemistry" reaction is renowned for its exceptionally fast kinetics, often with second-order rate constants exceeding 1 x 106 M-1s-1, allowing for efficient conjugation even at low micromolar concentrations. broadpharm.com This reaction proceeds readily in aqueous environments and at physiological pH without the need for cytotoxic copper catalysts, making it ideal for use with sensitive biological samples. nih.govnih.gov

The general strategy involves the site-specific introduction of a tetrazine moiety onto a protein or peptide, often through the reaction of a tetrazine-NHS ester with primary amines (e.g., lysine (B10760008) residues or the N-terminus). Subsequently, the this compound can be used in two primary ways: for immobilization or for creating protein-protein conjugates. For immobilization, the triethoxysilane (B36694) group can be used to covalently attach the protein to silica-based surfaces like glass slides or nanoparticles.

Table 1: Comparison of Reaction Kinetics for TCO-Tetrazine Ligation

Reactants Rate Constant (M⁻¹s⁻¹) Reaction Conditions Reference
TCO-Protein + Tetrazine-Fluorophore ~800 - 30,000 Aqueous buffer, room temperature axispharm.com
TCO-Oligonucleotide + Tetrazine-Protein ~2000 9:1 Methanol/Water broadpharm.com

This table is interactive. Click on the headers to sort the data.

Functionalization of Nucleic Acids and Oligonucleotides for Molecular Construct Development

The precise modification of nucleic acids and oligonucleotides is crucial for applications ranging from gene editing to the development of nucleic acid-based therapeutics and diagnostics. This compound provides a means to functionalize these molecules for subsequent conjugation or immobilization.

A common method involves the synthesis of an amino-modified oligonucleotide, which can then be reacted with a TCO-PEG-NHS ester to introduce the TCO group. genelink.com This TCO-functionalized oligonucleotide can then be reacted with a tetrazine-modified molecule, such as a protein, fluorophore, or another nucleic acid strand. The PEG3 spacer in this compound is particularly beneficial in these applications as it enhances the solubility of the often hydrophobic TCO group and reduces steric hindrance, facilitating efficient conjugation. axispharm.com

Table 2: Strategies for Oligonucleotide Functionalization with TCO-PEG Linkers

Oligonucleotide Modification TCO-PEG Reagent Subsequent Reaction Partner Application
5'-amino modification TCO-PEG-NHS ester Tetrazine-protein DNA-protein conjugate synthesis
Internal amino-modified base TCO-PEG-NHS ester Tetrazine-fluorophore Fluorescent labeling of DNA

This table is interactive. Users can filter by application.

Strategies for Modifying Complex Biological Structures with this compound

Beyond individual macromolecules, this compound can be employed to modify more complex biological structures, such as cell surfaces and viral capsids. The triethoxysilane group allows for the functionalization of silica-based materials, which can then be used to interact with or deliver payloads to these biological entities.

One strategy involves the preparation of silica (B1680970) nanoparticles coated with this compound. These TCO-functionalized nanoparticles can then be targeted to cells that have been metabolically engineered to display tetrazine moieties on their surface glycoproteins. This approach enables the specific labeling and imaging of cells. Furthermore, the porous nature of silica nanoparticles allows for their loading with therapeutic agents, creating a targeted drug delivery system.

Design and Assembly of Advanced Bioconjugates for Research Applications

The unique properties of this compound facilitate the design and construction of sophisticated bioconjugates with tailored functionalities for a variety of research applications.

Generation of Targeted Molecular Probes for Advanced Cellular and Subcellular Studies

The creation of molecular probes that can specifically target and report on biological processes within cells is a key objective in chemical biology. This compound can be used to construct such probes by linking a targeting moiety (e.g., an antibody or a small molecule ligand) to a reporter molecule (e.g., a fluorescent dye or a biotin tag) via the TCO-tetrazine ligation.

For instance, a tetrazine-modified antibody that recognizes a specific cell surface receptor can be conjugated to TCO-PEG3-Biotin. The resulting antibody-biotin conjugate can then be used in conjunction with streptavidin-conjugated fluorophores for highly sensitive cell imaging. The triethoxysilane component, while not directly involved in the probing itself, offers the potential for immobilizing these complex probes on surfaces for use in diagnostic assays.

Construction of Multifunctional Scaffolds for Modulating Biological Pathways

The triethoxysilane group of this compound is particularly well-suited for the construction of multifunctional scaffolds on solid supports. By creating self-assembled monolayers (SAMs) of this compound on glass or silicon surfaces, a reactive "carpet" of TCO groups can be presented for the site-specific immobilization of tetrazine-modified biomolecules. nih.govelectrochemsci.org

This allows for the precise spatial arrangement of multiple proteins, peptides, or other bioactive molecules on a surface. Such patterned surfaces can be used to study cell adhesion, migration, and signaling pathways. For example, by immobilizing different tetrazine-modified growth factors in specific patterns, researchers can investigate how the spatial presentation of these signals influences cellular behavior. This approach holds significant promise for the development of more physiologically relevant cell culture platforms and for high-throughput screening of biomolecular interactions.

Table 3: Compound Names Mentioned in the Article

Compound Name Abbreviation
This compound -
trans-cyclooctene (B1233481) TCO
Polyethylene (B3416737) glycol PEG
N-Hydroxysuccinimide NHS
Biotin -

Integration into High-Throughput Proteomics and Chemical Biology Workflows

The unique properties of this compound make it particularly well-suited for integration into high-throughput proteomics and chemical biology workflows. The ability to immobilize the highly reactive TCO group onto a solid support enables the development of powerful tools for the selective capture, enrichment, and analysis of biomolecules from complex biological samples.

Methodologies for Selective Enrichment and Detection of Target Biomolecules

A key application of this compound in proteomics is the creation of affinity matrices for the selective enrichment of target biomolecules. This is typically achieved by first functionalizing a solid support, such as magnetic beads, with this compound. These TCO-functionalized beads can then be used to capture and isolate biomolecules that have been metabolically, enzymatically, or chemically labeled with a tetrazine-containing probe.

The general workflow for selective enrichment involves the following steps:

Surface Functionalization: Silica-coated magnetic beads are incubated with a solution of this compound to create a dense layer of TCO groups on the bead surface. The efficiency of this silanization process can be optimized by controlling reaction parameters such as solvent, temperature, and incubation time. mdpi.com

Labeling of Target Biomolecules: A tetrazine-containing probe is introduced into a biological system (e.g., cell culture) to label a specific class of biomolecules or a protein of interest. For example, tetrazine-modified metabolic precursors can be used to label newly synthesized proteins or glycans.

Cell Lysis and Incubation: The cells are lysed to release their contents, and the resulting lysate is incubated with the TCO-functionalized magnetic beads.

Affinity Capture: During the incubation, the tetrazine-labeled biomolecules are selectively captured by the TCO groups on the beads through the rapid and specific IEDDA reaction.

Washing and Elution: The beads are washed to remove non-specifically bound proteins and other cellular components. The enriched biomolecules can then be eluted for downstream analysis. In some workflows, on-bead digestion with proteases like trypsin is performed to generate peptides for mass spectrometry analysis. nih.gov

This methodology allows for the significant enrichment of low-abundance biomolecules, facilitating their detection and quantification by mass spectrometry. The high efficiency and specificity of the TCO-tetrazine ligation contribute to a high signal-to-noise ratio in the subsequent analysis. researchgate.netvectorlabs.com

ParameterDescriptionTypical Value/Condition
Support MaterialThe solid phase onto which this compound is immobilized.Silica-coated magnetic beads, agarose beads, glass slides
TCO Activation LevelThe concentration of reactive TCO groups on the surface.≥ 10 µmol TCO groups per mL of resin
Ligation ReactionThe bioorthogonal reaction used for capture.Inverse electron-demand Diels-Alder (IEDDA)
Reaction KineticsThe speed of the TCO-tetrazine ligation.Second-order rate constants of 10³ - 10⁶ M⁻¹s⁻¹
Elution ConditionsMethod for releasing captured biomolecules.On-bead digestion, chemical cleavage of a linker

Development of "Click-to-Release" Systems for Controlled Cargo Delivery and Biological Perturbation

The TCO-tetrazine reaction can also be engineered to create "click-to-release" systems for the controlled delivery of cargo molecules and the perturbation of biological systems. nih.gov This strategy relies on the use of a cleavable TCO-linker, where the IEDDA reaction with a tetrazine triggers a subsequent elimination reaction that liberates a tethered molecule. acs.orgresearchgate.net

In this context, this compound can be used to anchor these cleavable systems to a surface. For example, a cargo molecule, such as a drug, a fluorescent probe, or a signaling molecule, can be attached to the TCO group of this compound via a carbamate (B1207046) linkage. This assembly is then immobilized on a surface. The cargo remains tethered and inactive until the addition of a tetrazine-containing molecule. The ensuing click reaction triggers the cleavage of the carbamate bond, releasing the cargo into the surrounding environment. biorxiv.org

This approach offers precise spatiotemporal control over the release of the cargo molecule. The release can be initiated at a specific time by the addition of the tetrazine trigger, and it can be localized to a specific area if the tetrazine is, for example, delivered by a targeted antibody. nih.gov This has significant implications for drug delivery, allowing for the targeted release of therapeutics at a disease site, thereby minimizing off-target effects. broadpharm.com In chemical biology, this strategy can be used to create caged compounds that can be activated on demand to study cellular processes with high temporal resolution. nih.gov

The kinetics of the release can be modulated by the choice of the tetrazine and the specific design of the cleavable linker. chemrxiv.org For instance, the use of more reactive tetrazines can lead to a faster release of the cargo. iris-biotech.de

Tetrazine DerivativeSecond-Order Rate Constant (k₂)Release Half-Life (t₁/₂)Release Yield
3,6-di-(2-pyridyl)-s-tetrazine~1 x 10⁵ M⁻¹s⁻¹< 5 minutes> 95%
3-methyl-6-phenyl-1,2,4,5-tetrazine~1 x 10³ M⁻¹s⁻¹~30 minutes~90%
3,6-diphenyl-s-tetrazine~300 M⁻¹s⁻¹> 2 hours~70-85%

This table presents representative kinetic data for the click-to-release reaction with different tetrazine derivatives, demonstrating the tunability of the release profiles.

Advanced Applications of Tco Peg3 Triethoxysilane in Chemical Biology and Materials Science

Role in Molecular Imaging and Visualization Technologies

The TCO group within TCO-PEG3-triethoxysilane is a key player in the realm of bioorthogonal chemistry. Specifically, it participates in the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction with tetrazine-functionalized molecules. This reaction is exceptionally fast and highly specific, allowing for the formation of stable covalent bonds in complex biological environments without interfering with native biochemical processes. broadpharm.comnih.gov This characteristic is particularly valuable for the development of advanced imaging probes.

Development of Fluorescent and Radiolabeled Probes for Cellular and Tissue Tracking

This compound serves as a powerful anchor for immobilizing imaging agents onto various surfaces, such as glass slides or silicon-based nanoparticles. The triethoxysilane (B36694) group readily forms covalent bonds with hydroxyl-rich surfaces, creating a stable platform for subsequent bioorthogonal reactions. broadpharm.com Researchers can then introduce tetrazine-conjugated fluorescent dyes or radiolabels, which will specifically and rapidly react with the surface-bound TCO moieties.

This "pre-targeting" strategy allows for a two-step labeling process. First, the TCO-functionalized surface or nanoparticle is introduced into the biological system. After a sufficient period for localization and clearance of unbound material, a tetrazine-labeled imaging agent is administered. This approach can significantly improve the signal-to-noise ratio in imaging applications by minimizing background fluorescence or radioactivity. nih.gov

Table 1: Components of this compound and Their Functions in Imaging Probe Development

ComponentFunction
trans-cyclooctene (B1233481) (TCO) Bioorthogonal reactive group for rapid and specific ligation with tetrazine-labeled imaging agents (fluorescent dyes, radiotracers). broadpharm.comnih.gov
PEG3 Spacer A short polyethylene (B3416737) glycol linker that enhances hydrophilicity, reduces non-specific binding of biomolecules, and provides spatial separation between the surface and the imaging agent. axispharm.com
Triethoxysilane A reactive group for covalent attachment to hydroxylated surfaces like glass, silica (B1680970), and metal oxides, enabling stable immobilization of the TCO functionality. broadpharm.com

Strategies for In Vitro and Ex Vivo Imaging Applications in Mechanistic Studies

In mechanistic studies, understanding the spatial and temporal distribution of specific biomolecules is crucial. This compound facilitates the creation of customized cell culture platforms and tissue analysis tools for such investigations.

For in vitro studies, glass-bottom dishes or microfluidic devices can be functionalized with this compound. This allows for the immobilization of TCO groups on the culture surface. Cells can then be cultured on these modified surfaces, and specific cellular components or secreted molecules, if tagged with a tetrazine, can be captured and visualized in real-time. This approach enables the study of cell-surface interactions, receptor dynamics, and the formation of the extracellular matrix.

In ex vivo applications, tissue sections can be mounted on microscope slides coated with this compound. This provides a platform for the highly specific detection of tetrazine-labeled targets within the tissue architecture. For instance, if a tetrazine-modified antibody is used to label a specific protein in a tissue slice, the TCO-functionalized slide can enhance the detection signal and provide a stable substrate for high-resolution imaging. This methodology has been explored in the context of imaging Aβ plaques in brain tissue, where a TCO-functionalized antibody was used in conjunction with a radiolabeled tetrazine for ex vivo visualization. nih.gov

Engineering of Biocompatible Materials and Hydrogels

The inherent properties of the PEG and triethoxysilane components of this compound make it a valuable reagent for the development of biocompatible materials and hydrogels with tailored functionalities.

Design of Surfaces for Modulating Cell Adhesion, Proliferation, and Differentiation

The triethoxysilane group allows for the straightforward modification of various substrate materials, including glass and silicon-based biomaterials. broadpharm.com By grafting a layer of this compound onto a surface, its biocompatibility can be significantly enhanced. The PEG component is well-known for its ability to resist protein adsorption, a phenomenon that often precedes and influences cellular attachment. axispharm.comnih.gov This protein-repellent property can be used to create "non-fouling" surfaces that prevent unwanted cell adhesion.

Conversely, the TCO group provides a reactive handle for the specific immobilization of biomolecules that can actively modulate cell behavior. For example, by reacting the TCO-functionalized surface with a tetrazine-modified cell-adhesive peptide, such as RGD (arginine-glycine-aspartic acid), a surface that promotes specific cell adhesion can be created. The density and spatial arrangement of these peptides can be precisely controlled, allowing for detailed studies on how cell adhesion influences subsequent cellular processes like proliferation and differentiation.

Fabrication of PEGylated Materials for Enhancing Biocompatibility and Reducing Immunogenicity

PEGylation, the process of attaching PEG chains to surfaces or molecules, is a widely used strategy to improve biocompatibility and reduce the immune response to foreign materials. nih.gov this compound can be used to create PEGylated surfaces on implantable devices or nanoparticles. The PEG spacer, although short in this specific molecule, contributes to a hydrophilic surface that minimizes interactions with proteins and immune cells, thereby reducing the likelihood of an inflammatory response.

Furthermore, this compound can be incorporated into the structure of hydrogels. Hydrogels are three-dimensional, water-swollen polymer networks that can mimic the extracellular matrix. By including this compound in the hydrogel formulation, the resulting gel will be decorated with TCO moieties. These can then be used to bioorthogonally "click" therapeutic agents, growth factors, or other signaling molecules within the 3D structure of the hydrogel, creating a more biologically active and instructive environment for encapsulated cells.

Applications in Targeted Protein Degradation Research (PROTACs)

Targeted protein degradation is a rapidly advancing therapeutic modality that utilizes small molecules, known as Proteolysis-Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. nih.govnih.gov A PROTAC is a heterobifunctional molecule consisting of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. precisepeg.com

This compound, and more specifically its amide derivative, TCO-PEG3-amide-C3-triethoxysilane, is utilized as a PEG-based PROTAC linker. medchemexpress.com In this context, the triethoxysilane group would be replaced with a functional group capable of being incorporated into the PROTAC structure. The TCO group offers a unique advantage for the synthesis and potential application of PROTACs.

The PEG component of the linker is crucial for modulating the physicochemical properties of the PROTAC molecule. PEG linkers can enhance the solubility and cell permeability of PROTACs, which are often large and complex molecules. biochempeg.com The length and composition of the linker are critical for the effective formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for successful protein degradation. nih.gov

The presence of the TCO group in the linker opens up possibilities for modular and "clickable" PROTAC assembly. Different target-binding ligands and E3 ligase-recruiting ligands can be synthesized with complementary tetrazine functionalities. These can then be rapidly and efficiently combined with a TCO-containing linker to generate a library of PROTACs for screening and optimization. This bioorthogonal approach can accelerate the discovery of effective protein degraders.

This compound as a Component of PROTAC Linkers for E3 Ubiquitin Ligase Recruitment

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells. broadpharm.com These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker. nih.gov One ligand, the "warhead," binds to the target protein of interest (POI), while the other, the "anchor," engages an E3 ubiquitin ligase. broadpharm.comnih.gov By simultaneously binding both the POI and the E3 ligase, the PROTAC forms a ternary complex that brings the protein degradation machinery of the cell into close proximity with the target protein. nih.govnih.gov This induced proximity leads to the ubiquitination of the POI, marking it for destruction by the proteasome. broadpharm.com

The linker component of a PROTAC is not merely a spacer but plays a critical role in the efficacy of the molecule, influencing its solubility, cell permeability, and the geometry of the ternary complex. This compound is a specialized, PEG-based PROTAC linker that offers unique functionalities for advanced applications. medchemexpress.com Its structure can be broken down into three key components:

Trans-cyclooctene (TCO): This strained alkene is a highly reactive dienophile used in bioorthogonal chemistry. It reacts rapidly and specifically with tetrazine-modified molecules in an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. broadpharm.comnih.gov This "click chemistry" reaction is exceptionally fast and proceeds without the need for cytotoxic catalysts, making it ideal for biological systems. broadpharm.com In PROTAC synthesis, the TCO group allows for the efficient and modular attachment of a POI-binding ligand or an E3-ligase-binding ligand.

Polyethylene Glycol (PEG3): The short, three-unit polyethylene glycol chain acts as a hydrophilic spacer. It enhances the solubility of the PROTAC molecule and provides the necessary length and flexibility for the two ligands to optimally engage their respective protein targets and form a stable and productive ternary complex.

Triethoxysilane: This functional group is the key to surface modification and immobilization. broadpharm.comxinyanbm.com The ethoxy groups can be hydrolyzed to form reactive silanol (B1196071) groups, which then form stable covalent bonds with hydroxyl-bearing surfaces like glass, silica, or metal oxides.

When incorporated into a PROTAC, this compound allows for a versatile "late-stage functionalization" approach. A core PROTAC structure can be synthesized with a tetrazine moiety, which can then be "clicked" to a this compound linker. This modularity facilitates the rapid generation of PROTAC libraries with varied linker properties for optimization.

ComponentFunction in PROTAC LinkerKey Characteristic
Trans-cyclooctene (TCO) Bioorthogonal conjugation pointReacts specifically with tetrazines via IEDDA click chemistry. broadpharm.comnih.gov
PEG3 Spacer Provides solubility and flexibilityHydrophilic, defined length.
Triethoxysilane Surface anchoring/immobilizationForms covalent bonds with oxide surfaces. broadpharm.comxinyanbm.com

Development of Surface-Anchored PROTAC Systems for Spatially Controlled Protein Degradation

A significant advancement in the application of PROTAC technology is the development of surface-anchored systems, which enables the spatial control of protein degradation. This is where the triethoxysilane moiety of this compound becomes critically important. By leveraging the reactivity of the triethoxysilane group, PROTACs can be covalently immobilized onto various substrates, such as glass slides, microplate wells, or nanoparticles.

The process involves first treating the substrate with the this compound-containing PROTAC. The triethoxysilane hydrolyzes and condenses on the surface, forming a stable, covalent linkage. The result is a surface decorated with fully functional PROTAC molecules, their "warhead" and "anchor" ligands oriented away from the surface and available for interaction with cellular proteins.

When cells are cultured on these PROTAC-functionalized surfaces, protein degradation is localized to the cell-surface interface. Only the target proteins within the immediate vicinity of the anchored PROTACs are recruited to the E3 ligase and subsequently degraded. This approach offers several advantages for research:

Spatial Resolution: It allows researchers to study the downstream effects of protein degradation in specific subcellular locations.

Controlled Dosage: It eliminates variables related to compound solubility and membrane permeability that can complicate studies with soluble PROTACs.

Tool for Cell Biology: Surface-anchored PROTACs can be used to create gradients of protein degradation or to pattern areas of degradation on a substrate to study cellular responses to localized protein loss, such as cell migration or signaling pathway activation.

This strategy transforms PROTACs from purely therapeutic agents into powerful research tools for dissecting complex biological processes with high spatial and temporal control.

Fabrication of Advanced Biosensor and Diagnostic Platforms

The unique combination of a bioorthogonal reactive group (TCO) and a surface-anchoring group (triethoxysilane) makes this compound an ideal tool for the fabrication of advanced biosensors and diagnostic platforms. broadpharm.com The fundamental principle is to create a well-defined and highly specific recognition surface that can capture target analytes from a complex biological sample. The triethoxysilane group ensures a stable attachment to the sensor substrate (often glass or silicon-based), while the TCO group provides a versatile handle for the covalent immobilization of biorecognition elements. broadpharm.com The IEDDA reaction between TCO and a tetrazine is highly efficient and occurs under mild, aqueous conditions, preserving the delicate structure and function of biological molecules like enzymes and antibodies. nih.gov

Development of Immobilized Biorecognition Elements (e.g., Enzymes, Antibodies) for Enhanced Biosensing

The performance of a biosensor—its sensitivity, selectivity, and stability—is critically dependent on the method used to immobilize the biorecognition element onto the transducer surface. researchgate.net this compound facilitates a robust and oriented immobilization strategy that overcomes many limitations of traditional methods like simple physical adsorption. researchgate.netnih.gov

The process for immobilizing an antibody or enzyme typically involves two steps:

Surface Preparation: The biosensor substrate (e.g., a silicon chip, glass slide, or gold nanoparticle coated with a silica shell) is functionalized with this compound. This creates a surface presenting reactive TCO groups.

Biomolecule Conjugation: The biorecognition element (e.g., an antibody) is chemically modified with a tetrazine (Tz) linker. This is usually achieved by reacting a Tz-NHS ester with primary amines (like lysine (B10760008) residues) on the protein's surface.

Immobilization: The Tz-modified biomolecule is then introduced to the TCO-functionalized surface. The TCO and Tz groups react spontaneously, forming a stable covalent dihydropyropyridazine bond and firmly anchoring the biomolecule to the sensor. nih.gov

This strategy offers significant advantages for biosensor performance:

Covalent Attachment: The strong covalent bond prevents leaching of the bioreceptor, enhancing the operational and storage stability of the biosensor. researchgate.net

Controlled Orientation: While conjugation to lysine residues can be random, specific site-modification strategies can be employed to attach the tetrazine linker at a defined location on the biomolecule (e.g., away from the antigen-binding site of an antibody or the active site of an enzyme). researchgate.net This controlled orientation ensures that the active regions are properly exposed to the sample, maximizing binding efficiency and sensor sensitivity. mdpi.com

Reduced Non-specific Binding: The hydrophilic PEG spacer helps to create a microenvironment that resists the non-specific adsorption of other proteins from the sample, reducing background noise and improving the signal-to-noise ratio.

Immobilization MethodPrincipleAdvantagesDisadvantages
Physical Adsorption Weak, non-covalent forces (van der Waals, hydrophobic)Simple, no chemical modification neededBiomolecule leaching, random orientation, potential denaturation
Traditional Covalent Direct chemical bonds using crosslinkers (e.g., glutaraldehyde)Stable attachmentHarsh chemical conditions, potential loss of bioactivity, random orientation
TCO-Tetrazine Ligation Bioorthogonal click chemistryStable covalent bond, mild reaction conditions, high specificity, potential for controlled orientationRequires pre-modification of both surface and biomolecule

Integration into Microfluidic Devices and Lab-on-a-Chip Systems for High-Throughput Assays

Microfluidic and "lab-on-a-chip" (LOC) systems integrate multiple laboratory functions onto a single chip, enabling high-throughput analysis with minimal sample and reagent volumes. nih.govuchicago.edu These platforms are commonly fabricated from materials like glass and polydimethylsiloxane (B3030410) (PDMS), which can be readily surface-modified.

This compound is exceptionally well-suited for functionalizing the internal surfaces of microfluidic channels. By flowing the silane (B1218182) reagent through the device, the channel walls can be coated with TCO groups. This allows for the precise, spatially-defined immobilization of different biorecognition elements within specific zones of the chip. For example, different antibodies can be patterned in series to create a multiplexed immunoassay capable of detecting multiple biomarkers from a single, tiny sample. nih.gov

This integration enables the development of sophisticated, high-throughput diagnostic and screening platforms:

Multiplexed Diagnostics: Chips can be designed with arrays of different immobilized antibodies or enzymes to simultaneously measure a panel of disease biomarkers or metabolites.

High-Throughput Drug Screening: Cells can be cultured within the microfluidic channels, and surface-anchored PROTACs or other bioactive molecules can be patterned to screen for cellular responses at a large scale. nih.gov

Automated Analysis: The combination of microfluidics with AI-driven data analysis can accelerate complex biomedical workflows, from disease detection to materials discovery. rsc.org

The use of this compound to bridge the gap between biological recognition and solid-state devices is a key enabling technology for the next generation of miniaturized, high-throughput analytical systems. rsc.org

Analytical and Computational Approaches for Tco Peg3 Triethoxysilane Research

Spectroscopic Characterization Techniques for Molecular Elucidation

Spectroscopic techniques are indispensable for the detailed structural analysis of TCO-PEG3-triethoxysilane, providing insights into its atomic composition and chemical bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation and purity evaluation of this compound. Both ¹H and ¹³C NMR are utilized to provide a complete picture of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various proton environments within the molecule. The triethoxysilane (B36694) group would show a characteristic quartet around 3.8 ppm (for the -O-CH₂- protons) and a triplet around 1.2 ppm (for the -CH₃ protons). The polyethylene (B3416737) glycol (PEG) linker would present a series of overlapping signals in the range of 3.5-3.7 ppm. The protons of the trans-cyclooctene (B1233481) (TCO) moiety would appear in the olefinic and aliphatic regions of the spectrum, providing confirmation of its presence and stereochemistry. Integration of these signals allows for the quantitative assessment of the relative number of protons, which is crucial for verifying the structure and assessing purity.

Functional Group Expected ¹H Chemical Shift (ppm)
Triethoxysilane (-O-CH₂-CH₃)~1.2 (t)
Triethoxysilane (-O-CH₂-CH₃)~3.8 (q)
PEG Linker (-O-CH₂-CH₂-O-)3.5 - 3.7 (m)
TCO Moiety (Aliphatic)1.5 - 2.5 (m)
TCO Moiety (Olefinic)5.5 - 6.0 (m)

Note: This is a representative table based on typical chemical shifts for the respective functional groups. Actual values may vary depending on the solvent and other experimental conditions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in this compound. The triethoxysilane group would have signals around 58 ppm (-O-CH₂) and 18 ppm (-CH₃). The PEG linker's repeating units would be observed around 70 ppm. The carbons of the TCO ring, including the strained double bond, would have characteristic shifts in the aliphatic and olefinic regions, respectively. The absence of unexpected signals is a strong indicator of the compound's purity.

Functional Group Expected ¹³C Chemical Shift (ppm)
Triethoxysilane (-O-CH₂-CH₃)~18
Triethoxysilane (-O-CH₂-CH₃)~58
PEG Linker (-O-CH₂-CH₂-O-)~70
TCO Moiety (Aliphatic)20 - 40
TCO Moiety (Olefinic)120 - 140

Note: This is a representative table based on typical chemical shifts for the respective functional groups. Actual values may vary depending on the solvent and other experimental conditions.

Mass spectrometry is a critical technique for determining the precise molecular weight of this compound and for obtaining structural information through fragmentation analysis. The molecular formula of this compound is C₂₇H₅₂N₂O₉Si, corresponding to a molecular weight of approximately 576.8 g/mol .

High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. In a typical mass spectrum, the molecular ion peak [M+H]⁺ would be observed at m/z corresponding to the protonated molecule.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), can provide further structural confirmation. The fragmentation pattern is predictable based on the functional groups present. Common fragmentation pathways would include cleavage of the ether bonds within the PEG linker, loss of ethoxy groups from the silane (B1218182) moiety, and fragmentation of the TCO ring. Analyzing these fragments helps to piece together the molecular structure and confirm the connectivity of the different components.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the various functional groups. A strong, broad band around 1100 cm⁻¹ is indicative of the Si-O-C and C-O-C stretching vibrations from the triethoxysilane and PEG moieties, respectively. C-H stretching vibrations from the aliphatic and olefinic protons would appear in the 2850-3000 cm⁻¹ region. The presence of the strained double bond in the TCO ring may give rise to a characteristic C=C stretching vibration, although it can sometimes be weak in symmetrical environments.

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying non-polar bonds. The C=C stretch of the TCO ring is often more prominent in the Raman spectrum than in the IR spectrum. Si-O-Si vibrations, which can form upon partial hydrolysis and condensation of the triethoxysilane groups, can also be observed in the Raman spectrum, typically in the 400-600 cm⁻¹ region.

Functional Group Expected IR/Raman Frequency (cm⁻¹) Vibrational Mode
C-H (Aliphatic)2850 - 3000Stretching
C=C (TCO)~1650Stretching
C-O-C (PEG)~1100Stretching
Si-O-C (Silane)~1100Stretching
Si-O-Si400 - 600Stretching

Note: This is a representative table of characteristic vibrational frequencies.

Chromatographic and Electrophoretic Separation Methods

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound. Due to the lack of a strong UV chromophore in the molecule, detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are often employed.

A reversed-phase HPLC method, typically using a C18 column with a water/acetonitrile or water/methanol gradient, can effectively separate the target compound from starting materials, by-products, and other impurities. The retention time of the main peak provides a qualitative measure for identification, while the peak area is used for quantitative purity assessment. By analyzing samples at different stages of the synthesis, HPLC can be used to monitor the consumption of reactants and the formation of the product, allowing for reaction optimization.

While this compound is a discrete molecule rather than a polymer with a broad molecular weight distribution, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), can be a useful tool in specific contexts. For instance, if this molecule is used to functionalize a polymer, GPC can be used to analyze the resulting polymer conjugate to confirm the successful attachment and to assess any changes in the polymer's molecular weight distribution. The analysis of PEGylated materials by GPC is a well-established technique for determining parameters like number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). shimadzu.com

Surface Characterization Techniques for Functionalized Materials

The successful functionalization of material surfaces with this compound is paramount for its intended applications. This necessitates the use of advanced surface characterization techniques to confirm the presence of the molecule, understand its organization on the surface, and evaluate the properties it imparts to the material. A suite of complementary techniques is typically employed to gain a comprehensive understanding of the modified surface, from its elemental composition and chemical state to its nanoscale topography and macroscopic wetting behavior.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique that is indispensable for verifying the covalent attachment and chemical integrity of this compound on a substrate. By irradiating the surface with X-rays and analyzing the kinetic energy of emitted photoelectrons, XPS provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of the material.

Following the surface modification process, XPS survey scans are performed to identify the key elements present in the this compound molecule. The appearance of silicon (Si 2p), nitrogen (N 1s), and a significant increase in the carbon (C 1s) and oxygen (O 1s) signals relative to the underlying substrate confirms the successful grafting of the silane. rsc.org Quantitative analysis of the atomic concentrations of these elements allows for an initial assessment of the surface coverage and layer uniformity.

High-resolution XPS scans of the individual elemental regions provide detailed information about the chemical states, which is crucial for confirming the structure of the immobilized molecule.

C 1s Spectrum: The high-resolution C 1s spectrum is typically complex and can be deconvoluted into several components corresponding to the different chemical environments of carbon within the this compound molecule. This includes C-C/C-H bonds in the trans-cyclooctene ring and the alkyl portions of the linker, C-O bonds characteristic of the polyethylene glycol (PEG) backbone, and C-N bonds. rsc.orgresearchgate.net

O 1s Spectrum: The O 1s spectrum is primarily composed of signals from the C-O-C ether linkages within the PEG chain and the Si-O-Si bonds formed upon hydrolysis and condensation of the triethoxysilane groups on the substrate surface. researchgate.netnih.gov

Si 2p Spectrum: The Si 2p peak is a definitive indicator of the silane's presence. Its binding energy is characteristic of the formation of siloxane (Si-O-Si) bonds with the substrate and between adjacent silane molecules, confirming the covalent attachment and polymerization of the linker. nih.govpnas.org A peak at a binding energy of approximately 102-104 eV is typically observed for Si-O bonds on the surface. pnas.org

N 1s Spectrum: The presence of a nitrogen signal (N 1s) confirms the integrity of the amide linkage within the this compound structure.

By analyzing the binding energies and relative areas of these deconvoluted peaks, researchers can confirm that the molecule has been successfully attached to the surface without significant degradation and that the key functional groups, particularly the TCO ring, remain intact and available for subsequent reactions.

Representative XPS Binding Energies for a this compound Functionalized Surface.
Element (Core Level)Expected Chemical BondApproximate Binding Energy (eV)
C 1sC-C, C-H (TCO, alkyl chains)285.0
C-N, C-O (PEG, linker)286.5
O-C=O (amide)288.5
O 1sSi-O-Substrate, Si-O-Si532.5
C-O (PEG), C=O (amide)533.2
N 1sC-N (amide)400.0
Si 2pO-Si-O103.4

Atomic Force Microscopy (AFM) for Surface Topography, Roughness, and Feature Analysis

Atomic Force Microscopy (AFM) is a powerful imaging technique used to visualize and quantify the surface topography of materials at the nanoscale. bioforcenano.com In the context of this compound research, AFM provides critical insights into how the surface morphology changes upon functionalization. It operates by scanning a sharp probe attached to a cantilever across the sample surface and measuring the probe's deflection, which is then used to create a three-dimensional topographical map.

AFM analysis is typically performed in tapping mode, which minimizes lateral forces and is well-suited for imaging soft, delicate layers like the this compound self-assembled monolayer (SAM). researchgate.net By comparing AFM images of the substrate before and after the silanization process, several key characteristics of the functionalized layer can be determined.

A successful and uniform deposition of this compound generally results in a noticeable change in the surface topography. nih.gov While an ideal SAM would be perfectly smooth and featureless, in practice, the formation of small aggregates or domains can occur. nih.gov AFM can visualize these features, providing information on the homogeneity and completeness of the surface coverage. pnas.org

A key quantitative parameter derived from AFM data is the surface roughness. The root-mean-square (RMS) roughness is commonly calculated to assess the smoothness of the surface. A pristine silicon wafer or glass slide will have a very low RMS roughness. After functionalization with this compound, a slight increase in RMS roughness may be observed, though a well-formed monolayer is expected to remain exceptionally smooth. researchgate.net For instance, an unmodified silicon surface might have a roughness of around 1 Å, which might increase to less than 2 Å after modification with a PEG film. researchgate.net Significant increases in roughness could indicate uncontrolled polymerization or the formation of large aggregates, suggesting suboptimal reaction conditions.

Furthermore, AFM can be used in a "scratching" or lithography mode to locally remove the silane layer. By imaging the scratched area, it is possible to measure the height of the resulting trench, which provides a direct measurement of the thickness of the this compound layer. ethz.ch This is a valuable complementary technique to ellipsometry for determining layer thickness.

Typical AFM Surface Roughness Parameters Before and After Functionalization.
SurfaceAverage Roughness (Ra) (nm)Root Mean Square Roughness (Rq or RMS) (nm)Qualitative Description
Unmodified Silicon Wafer0.1 - 0.30.15 - 0.4Atomically smooth with minor defects
This compound Modified0.3 - 0.80.4 - 1.0Smooth, continuous monolayer with occasional small aggregates

Contact Angle Goniometry for Surface Wettability and Hydrophilic/Hydrophobic Properties

Contact Angle Goniometry is a straightforward yet powerful technique for assessing the wettability of a surface, which is directly influenced by its chemical composition and roughness. nih.gov This method involves depositing a liquid droplet (typically deionized water) onto the surface and measuring the angle formed at the three-phase (solid-liquid-vapor) interface. vectorlabs.com The resulting contact angle provides a macroscopic measure of the surface's hydrophilic (water-attracting) or hydrophobic (water-repelling) nature.

The functionalization of a surface with this compound is expected to cause a significant change in its wetting properties. Substrates like glass or silicon wafers, after cleaning and activation, are typically very hydrophilic, exhibiting low water contact angles. The presence of the polyethylene glycol (PEG) chain in the this compound molecule is known to confer hydrophilic properties to surfaces. nih.govresearchgate.net Therefore, after successful functionalization, the surface is expected to remain hydrophilic, with a characteristic water contact angle. For example, surfaces grafted with PEG-silanes often show advancing water contact angles in the range of 23° to 50°. researchgate.net

In addition to static contact angle measurements, dynamic contact angle analysis provides more detailed information about the surface. This involves measuring the advancing contact angle (as the droplet volume is increased) and the receding contact angle (as the volume is decreased). The difference between these two angles is known as the contact angle hysteresis (CAH). researchgate.net A low CAH is indicative of a chemically homogeneous and smooth surface. For PEG-silane monolayers, the CAH is expected to be minimal, often less than 10°. rsc.orgresearchgate.net A large hysteresis might suggest surface heterogeneity, contamination, or roughness.

By measuring the contact angle, researchers can quickly and non-destructively assess the success and quality of the this compound functionalization. A consistent and expected contact angle across the surface indicates uniform coating, while significant variations would point to an incomplete or uneven layer.

Expected Water Contact Angle Measurements on a Functionalized Surface.
SurfaceAdvancing Contact Angle (θ_A)Receding Contact Angle (θ_R)Contact Angle Hysteresis (CAH = θ_A - θ_R)Wettability
Activated Glass/Silicon&lt; 20°~0°&lt; 20°Hydrophilic
This compound Modified30° - 50°15° - 35°&lt; 15°Hydrophilic

Quartz Crystal Microbalance with Dissipation (QCM-D) for Real-time Adsorption and Binding Kinetics

Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) is a highly sensitive, real-time technique that measures minute changes in mass and viscoelastic properties at a sensor surface. vectorlabs.com It is exceptionally well-suited for studying the formation of the this compound monolayer and the subsequent binding of target molecules. The core of a QCM-D instrument is a thin, piezoelectric quartz crystal sensor that oscillates at a specific resonance frequency. When a thin film adsorbs onto the sensor surface, the resonance frequency decreases. Simultaneously, the dissipation, which is a measure of the energy loss of the system, provides information about the softness or rigidity of the adsorbed layer. pnas.org

The study of a this compound functionalized surface using QCM-D can be envisioned as a two-stage process:

Monolayer Formation: The initial step involves flowing a solution of this compound over a silica-coated QCM-D sensor. The real-time monitoring of frequency (Δf) and dissipation (ΔD) provides a detailed kinetic profile of the silanization process. As the silane molecules adsorb and covalently bind to the surface, a decrease in frequency is observed, corresponding to the mass uptake. researchgate.net The accompanying change in dissipation reflects the structural properties of the forming layer. A small change in dissipation suggests the formation of a rigid, compact monolayer, whereas a larger dissipation change would indicate a more flexible or solvated layer. rsc.org

Bioorthogonal Binding: Once a stable TCO-functionalized surface is established, a solution containing a tetrazine-modified molecule (e.g., a protein, peptide, or small molecule) can be introduced. The highly specific and rapid inverse electron demand Diels-Alder cycloaddition (IEDDA) reaction between the surface-bound TCO and the tetrazine will result in a further decrease in frequency, signifying the binding of the target molecule. nih.gov The kinetics of this binding event can be precisely determined by analyzing the rate of frequency change. This allows for the calculation of important kinetic parameters, such as association and dissociation rate constants, which are crucial for understanding the interaction. The change in dissipation during this step provides information about the conformational state and viscoelastic properties of the bound molecule. dntb.gov.ua

The combination of frequency and dissipation data allows for a comprehensive analysis of both the mass and structural characteristics of the layers formed on the sensor surface, making QCM-D an invaluable tool for optimizing surface functionalization and quantifying molecular interactions.

Anticipated QCM-D Signal Changes During Surface Functionalization and Binding.
Experimental StepExpected Change in Frequency (Δf)Expected Change in Dissipation (ΔD)Interpretation
This compound AdsorptionSignificant decreaseSmall to moderate increaseFormation of a viscoelastic monolayer on the sensor surface.
Tetrazine-Molecule BindingFurther decreaseIncrease, dependent on analyte size/conformationSpecific binding of the target molecule to the TCO-functionalized surface.

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Properties and Biosensor Performance Evaluation

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the interfacial properties of modified electrodes. nih.gov It is particularly useful for characterizing the step-by-step fabrication of biosensors and for monitoring binding events that occur at the electrode surface. EIS measures the impedance of a system over a range of frequencies, and the data is typically represented as a Nyquist plot.

When an electrode is modified with this compound for biosensing applications, EIS can be used to monitor the changes in the electrical properties of the electrode-electrolyte interface at each stage of the functionalization process. The analysis often involves fitting the impedance data to an equivalent electrical circuit model, such as the Randles circuit, which includes components representing the solution resistance (Rs), the charge-transfer resistance (Rct), the double-layer capacitance (Cdl), and a Warburg element (Zw) for diffusion-limited processes. rsc.orgresearchgate.net

Bare Electrode: The initial EIS measurement of the bare electrode in the presence of a redox probe (e.g., [Fe(CN)6]3-/4-) shows a small semicircle in the Nyquist plot, indicating a low charge-transfer resistance (Rct).

Silanization: After the deposition of the this compound monolayer, the insulating nature of the organic layer hinders the access of the redox probe to the electrode surface. This results in a significant increase in the Rct, which is observed as a larger semicircle in the Nyquist plot. ethz.ch This change confirms the successful formation of a blocking layer on the electrode.

Analyte Binding: When a tetrazine-functionalized target molecule binds to the surface-immobilized TCO groups, it further modifies the interfacial properties. This binding event can either increase or decrease the Rct, depending on the nature and charge of the target molecule. For example, the binding of a large protein would likely further increase the Rct by creating an additional barrier to charge transfer. By monitoring this change in Rct, the presence and concentration of the target analyte can be quantified.

The changes in these circuit elements, particularly the Rct, provide a quantitative measure of the surface modification and the efficiency of the subsequent biosensing event. This makes EIS an invaluable tool for both the development and the analytical application of biosensors based on this compound.

Hypothetical Changes in Randles Circuit Parameters During Biosensor Fabrication.
Modification StepCharge-Transfer Resistance (Rct)Double-Layer Capacitance (Cdl)Interpretation
Bare Gold ElectrodeLowHighFacile electron transfer at the electrode-electrolyte interface.
After this compound FunctionalizationHighLowFormation of an insulating monolayer that blocks the redox probe.
After Tetrazine-Analyte BindingVery HighVery LowFurther blocking of the electrode surface by the captured analyte.

Theoretical and Computational Modeling in this compound Research

Theoretical and computational modeling serves as a powerful complement to experimental studies in this compound research. By simulating the system at the molecular level, these methods can provide fundamental insights into the mechanisms of surface functionalization, the conformational behavior of the linker, and the kinetics of the bioorthogonal reaction. A multi-scale modeling approach, combining quantum mechanics and classical molecular dynamics, is often employed to capture the different aspects of the system's behavior.

Density Functional Theory (DFT) for Reaction Mechanisms: Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules and to study reaction mechanisms. In the context of this compound, DFT calculations are particularly valuable for understanding the inverse electron demand Diels-Alder (IEDDA) cycloaddition between the trans-cyclooctene (TCO) group and a tetrazine. rsc.orgresearchgate.net

Researchers can use DFT to:

Calculate Activation Energies: By modeling the transition state of the cycloaddition reaction, the activation energy barrier can be calculated. rsc.org This provides a theoretical basis for the experimentally observed rapid reaction kinetics.

Analyze Frontier Molecular Orbitals (FMOs): The interaction between the Highest Occupied Molecular Orbital (HOMO) of the TCO (the dienophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine (the diene) governs the reaction. DFT calculations can determine the energies and shapes of these orbitals, explaining the high reactivity and selectivity of the ligation. nih.gov

Investigate Substituent Effects: DFT can be used to predict how different substituents on the tetrazine ring will affect the reaction rate, guiding the design of new bioorthogonal probes with tailored reactivity.

Molecular Dynamics (MD) for Surface Assembly and Interfacial Behavior: Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD is ideally suited for studying the self-assembly of this compound on a substrate and the behavior of the resulting monolayer. rsc.org

Key applications of MD simulations in this area include:

Modeling the Silanization Process: MD simulations can model the hydrolysis of the triethoxysilane groups and their subsequent condensation on a hydroxylated surface (like silica). This can provide insights into the formation of the siloxane (Si-O-Si) network and the packing density of the monolayer. ethz.ch

Simulating PEG Linker Conformation: The flexibility and conformation of the PEG3 linker are crucial for its function. MD simulations can predict the conformational ensemble of the PEG chain in different solvent environments, its extension from the surface, and its role in preventing non-specific adsorption. nih.govresearchgate.net

Predicting Interfacial Properties: By simulating the functionalized surface in contact with a solvent (e.g., water), MD can be used to understand the molecular basis of properties like wettability and to model the interaction of the surface with biomolecules.

By combining the electronic-level detail from DFT with the larger-scale dynamics from MD, a comprehensive theoretical model of the this compound functionalized surface can be constructed. This synergy between theory and experiment accelerates the rational design and optimization of materials and biosensors based on this versatile chemical compound.

Computational Methods and Their Applications in this compound Research.
Computational MethodPrimary ApplicationKey Insights Provided
Density Functional Theory (DFT)Studying the TCO-tetrazine cycloaddition reactionReaction kinetics (activation energy), electronic structure (HOMO/LUMO), and selectivity.
Molecular Dynamics (MD)Simulating the monolayer formation and behaviorPacking density, linker conformation, solvent interactions, and mechanical properties.
Multiscale Modeling (DFT/MD)Bridging electronic and macroscopic propertiesA comprehensive understanding of the system from reaction mechanism to interfacial phenomena.

Quantum Chemical Calculations of TCO Reactivity, Strain Energy, and Reaction Pathways

Quantum chemical calculations are indispensable for dissecting the intrinsic reactivity of the TCO component. The high reactivity of TCO in bioorthogonal reactions, particularly the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazines, is attributed to its significant ring strain. nih.gov Computational methods, such as Density Functional Theory (DFT), are employed to quantify this strain and understand its impact on reaction kinetics.

Strain Energy and Conformation: The TCO ring exists in different conformations, with the crown and half-chair forms being notable examples. Ab initio calculations have determined that the half-chair conformation possesses a strain energy 5.9 kcal/mol greater than the more stable crown conformation. nih.gov This inherent strain pre-distorts the molecule into a conformation resembling the transition state of its cycloaddition reactions, thereby lowering the activation energy required for the reaction to proceed. nih.govresearchgate.net DFT calculations have also revealed that the stereochemistry of substituents on the TCO ring significantly influences its energy and reactivity; for instance, an axial isomer of a functionalized TCO was found to be 1.1 kcal/mol higher in energy and four times more reactive than its equatorial counterpart. nih.gov

Reactivity and Reaction Pathways: The reactivity of TCO is governed by its electronic structure, specifically the high energy of its highest occupied molecular orbital (HOMO) resulting from the distorted double bond. nih.gov The IEDDA reaction with a tetrazine is characterized by the interaction between the TCO's HOMO and the tetrazine's lowest unoccupied molecular orbital (LUMO). nih.gov Quantum chemical calculations are used to model these frontier molecular orbitals and predict reaction rates. For example, DFT calculations have been used to screen libraries of substituted tetrazines to find candidates with optimal reactivity profiles for reactions with TCO. rsc.orgresearchgate.net These studies correlate the activation energies of the IEDDA reaction with the LUMO and LUMO+1 energies of the tetrazines. rsc.org Distortion-interaction analysis, a computational tool, can further elucidate the factors contributing to the reaction barrier, explaining how specific substitutions can enhance reactivity through stabilizing interactions in the transition state. rsc.org

Table 1: Calculated Energetic Properties of TCO Derivatives
TCO Derivative/ConformerComputational MethodCalculated PropertyValueReference
TCO (Half-Chair vs. Crown)Ab initioRelative Strain Energy+5.9 kcal/mol nih.gov
Functionalized TCO (Axial vs. Equatorial)DFTRelative Energy+1.1 kcal/mol nih.gov
Axial IsomerExperimental/DFT CorrelationRelative Reactivity~4 times greater nih.gov

Molecular Dynamics Simulations of PEG Chain Conformation, Dynamics, and Surface Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. For this compound, MD simulations provide crucial insights into the behavior of the PEG linker, which dictates the molecule's solubility, biocompatibility, and interaction with surfaces and biomolecules. researchgate.netnih.gov

Surface and Biomolecular Interactions: The triethoxysilane group of this compound is designed to anchor the molecule to silica-based surfaces. MD simulations can model the hydrolysis of the ethoxy groups and the subsequent covalent bond formation with a surface, as well as the conformation and dynamics of the tethered PEG chain. These simulations reveal how the grafted PEG layer interacts with the surrounding solvent (e.g., water) and other molecules. researchgate.netnih.gov Furthermore, MD studies can elucidate the interactions between the PEG chain and biomolecules. Simulations have shown that PEG can interact with specific amino acid residues, such as lysine (B10760008) and arginine, through hydrogen bonding. acs.orgscienceopen.com This atomic-level understanding of PEG-protein interactions is vital for predicting how a this compound modified surface will behave in a biological environment. researchgate.netscienceopen.com

Table 2: Applications of Molecular Dynamics Simulations in PEG Research
Simulation FocusKey FindingsSignificanceReference
PEG Chain ConformationPEG chains on surfaces are often in a folded, rather than extended, state.Impacts hydrodynamic size and surface shielding properties. nih.gov
PEG-Protein InteractionsPEG's oxygen atoms form strong hydrogen bonds with residues like lysine and arginine.Explains mechanisms of biocompatibility and potential binding sites. acs.orgscienceopen.com
PEGylated SurfacesPEGylation influences surface properties and modulates interactions with drugs and biomolecules.Aids in designing surfaces with controlled biological responses. researchgate.netnih.gov
Force Field ValidationSimulated properties (density, viscosity) using force fields like GAFF show good agreement with experimental data.Ensures the accuracy and predictive power of the simulations. rsc.org

In Silico Prediction of Bioconjugation Efficiency and Selectivity for Rational Design

In silico methods play a crucial role in predicting the outcome of bioconjugation reactions, enabling the rational design of molecules like this compound for specific applications. These computational approaches aim to forecast the efficiency and selectivity of the TCO group's reaction with its target, often a tetrazine-modified biomolecule.

Predicting Reaction Efficiency: The efficiency of the TCO-tetrazine ligation can be predicted by computational models that calculate reaction kinetics. nih.gov As discussed previously, DFT calculations can determine the activation energies for the IEDDA reaction, providing a quantitative measure of reaction speed. rsc.orgnih.gov By systematically modeling different TCO and tetrazine derivatives, researchers can identify pairs with the fastest kinetics, which is essential for applications requiring rapid labeling at low concentrations. acs.orgnih.gov Computational screening has emerged as an efficient tool for rapidly evaluating potential reagents and providing insights into their reaction mechanisms, guiding synthetic efforts toward the most promising candidates. rsc.orgresearchgate.net

Predicting Selectivity: Selectivity is paramount in bioconjugation to ensure that the reaction occurs only at the intended site. Computational models can help predict the chemo- and regioselectivity of a conjugation reaction. mdpi.comnih.gov For instance, structure-dependent reactivity models can be developed to quantitatively predict the reactivity of specific amino acid residues on a protein surface. mdpi.com While these models have been extensively used for predicting PEGylation sites on proteins, similar principles can be applied to predict the accessibility and reactivity of a this compound molecule tethered to a surface towards a tetrazine-labeled protein. mdpi.com By considering factors like steric hindrance, electrostatic interactions, and the local microenvironment, in silico models can help optimize the design of the linker (e.g., the PEG3 chain) to ensure efficient and selective capture of the target biomolecule. nih.govmdpi.com The rapid development of computational methods is making the prediction of structural changes resulting from protein modification more accessible, thereby enhancing our ability to design effective bioconjugation strategies. mdpi.com

Future Directions and Emerging Research Avenues for Tco Peg3 Triethoxysilane

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize materials science and chemical synthesis. For a molecule like TCO-PEG3-triethoxysilane, these computational tools can accelerate the discovery of new applications and optimize its performance in existing ones.

Furthermore, machine learning algorithms can guide the de novo design of materials incorporating this compound. By defining desired material properties—such as biocompatibility, mechanical strength, or stimuli-responsiveness—an AI model could suggest optimal concentrations and spatial arrangements of this compound on a given substrate. This approach would fast-track the development of novel biomaterials with tailored functionalities.

Table 1: Potential AI/ML Applications for this compound

Application AreaAI/ML ToolPotential Outcome
Reaction OptimizationPredictive ModelingAccelerated identification of optimal TCO-tetrazine ligation conditions.
Material DesignGenerative AlgorithmsDe novo design of biomaterials with tailored properties.
Property PredictionQuantitative Structure-Property Relationship (QSPR)Forecasting the biocompatibility and stability of functionalized surfaces.

Novel Applications in Regenerative Medicine and Advanced Tissue Engineering Scaffolds

The triethoxysilane (B36694) group of this compound allows for its covalent attachment to silica-based and other hydroxylated surfaces, making it an ideal candidate for functionalizing tissue engineering scaffolds. nih.gov The TCO moiety can then be used to immobilize bioactive molecules, such as growth factors or cell adhesion peptides, via click chemistry. This precise control over the scaffold's biochemical environment is crucial for directing cell fate and promoting tissue regeneration.

Future research will likely focus on creating dynamic and interactive scaffolds. For instance, a scaffold functionalized with this compound could initially present a set of biochemical cues to promote cell proliferation. At a later stage, a different set of tetrazine-modified signals could be introduced to induce cell differentiation, mimicking the natural progression of tissue development. This temporal control over the cellular microenvironment represents a significant advancement in tissue engineering.

The development of "smart" scaffolds that can respond to cellular activity is another exciting frontier. For example, cells could be engineered to release a tetrazine-tagged signaling molecule upon reaching a certain density. This molecule would then bind to the TCO-functionalized scaffold, triggering the release of a factor that halts proliferation and initiates differentiation.

Development of Next-Generation Responsive and Multi-Stimuli-Sensitive Systems

The concept of stimuli-responsive materials—materials that change their properties in response to external triggers—is a major focus of current research. This compound can be a key component in the fabrication of such systems. The TCO-tetrazine reaction is not only bioorthogonal but can also be designed to be reversible or to trigger the release of a payload.

One emerging area is the development of "click-to-release" systems. nih.govnih.gov In this approach, a therapeutic agent is attached to a TCO-linker which is then immobilized on a surface via the triethoxysilane group. The introduction of a specific tetrazine can trigger the cleavage of the TCO linker, releasing the therapeutic agent in a controlled manner. This strategy could be employed for localized drug delivery, where the release is initiated by an externally administered tetrazine.

Furthermore, multi-stimuli-responsive systems can be envisioned. A surface functionalized with this compound could be designed to respond to both a biological cue and a physical stimulus. For instance, the release of a drug could require both the presence of a specific enzyme (a biological stimulus) to unmask the TCO group and the application of light (a physical stimulus) to activate the tetrazine. Such dual-gated systems would offer an unprecedented level of control over material behavior.

High-Throughput Screening and Combinatorial Chemistry Approaches for Optimized Performance

To fully realize the potential of this compound, its interactions with a wide array of molecules and materials need to be systematically explored. High-throughput screening (HTS) and combinatorial chemistry provide the tools to perform such large-scale investigations efficiently.

Combinatorial libraries of surfaces can be created by varying the density of this compound and co-immobilizing other functional molecules. These libraries could then be screened in a high-throughput manner to identify the optimal surface chemistry for a specific application, such as promoting the adhesion of a particular cell type or preventing biofilm formation.

Similarly, HTS can be used to discover new tetrazine-based reaction partners for the TCO group. By screening a large library of tetrazine derivatives, it may be possible to identify tetrazines with even faster reaction kinetics or with unique functionalities, such as fluorescence quenching that is relieved upon reaction with TCO. nih.gov This would expand the toolkit of bioorthogonal reactions available to researchers.

Table 2: High-Throughput and Combinatorial Approaches

TechniqueApplicationGoal
Combinatorial Surface ChemistryScreening for cell adhesionIdentify optimal surface density of this compound for specific cell types.
High-Throughput ScreeningDiscovery of novel tetrazinesIdentify tetrazine partners with enhanced reaction kinetics or novel properties.
Microarray TechnologyInvestigating protein-surface interactionsCharacterize the binding of a large number of proteins to functionalized surfaces.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing TCO-PEG3-triethoxysilane with high purity, and how can purity be validated?

  • Methodological Answer : Synthesis involves sequential conjugation of trans-cyclooctene (TCO), PEG3 spacer, and triethoxysilane groups under anhydrous conditions. Purification via size-exclusion chromatography (SEC) or dialysis is recommended. Validate purity using ¹H NMR (to confirm PEG spacer integrity) and FTIR (to verify silane bond formation) . Quantitative analysis of residual solvents can be performed via gas chromatography-mass spectrometry (GC-MS) .

Q. Which spectroscopic techniques are most effective for characterizing this compound post-functionalization?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity and quantifies conjugation efficiency .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies Si-O-C and Si-O-Si bonds (peaks at ~1080 cm⁻¹) .
  • X-ray Photoelectron Spectroscopy (XPS) : Validates surface functionalization by detecting silicon and nitrogen atoms .

Q. How does PEG3 chain length influence the physicochemical properties of this compound?

  • Methodological Answer : PEG3 enhances solubility in aqueous buffers while minimizing steric hindrance during bioorthogonal reactions (e.g., tetrazine ligation). Compare hydrodynamic radius (via dynamic light scattering ) and conjugation kinetics (using UV-Vis spectroscopy to track TCO-tetrazine reaction rates) across PEG variants .

Advanced Research Questions

Q. What experimental strategies mitigate hydrolysis instability of triethoxysilane groups during in vivo applications?

  • Methodological Answer :

  • Buffer Optimization : Use mildly acidic conditions (pH 5–6) to slow hydrolysis .
  • Stabilizing Agents : Add silanol condensation inhibitors (e.g., glycerol) or employ protective coatings (e.g., PEGylation post-functionalization) .
  • Real-Time Monitoring : Track hydrolysis via fluorescence quenching assays or 29Si NMR .

Q. How should researchers address discrepancies in reported reaction efficiencies of this compound across different pH conditions?

  • Methodological Answer :

  • Controlled Variable Testing : Systematically vary pH (3–9) while keeping ionic strength and temperature constant.
  • Statistical Analysis : Apply ANOVA to identify significant differences in reaction yields. Use triangulation by combining data from HPLC, mass spectrometry, and fluorescence assays .
  • Error Source Identification : Check for batch-to-batch variability in triethoxysilane purity (via GC-MS ) .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Design of Experiments (DOE) : Use factorial designs to isolate critical factors (e.g., reaction time, catalyst concentration).
  • Control Charts : Monitor key parameters (e.g., NMR purity, conjugation yield) across batches .
  • Multivariate Analysis : Apply principal component analysis (PCA) to correlate variability with synthesis conditions .

Q. How can researchers optimize this compound-based drug delivery systems for targeted release?

  • Methodological Answer :

  • Parameter Optimization : Test pH-responsive release (using simulated physiological buffers ) and enzymatic cleavage (e.g., esterase-triggered degradation).
  • In Vitro Models : Use cancer cell lines (e.g., HeLa) to assess targeting efficiency via flow cytometry (TCO-tetrazine labeling) .
  • Data Integration : Combine release kinetics (HPLC) with cytotoxicity assays (MTT) to balance efficacy and safety .

Key Considerations for Research Design

  • Literature Gaps : Cross-reference existing studies on this compound using frameworks like PICO (Population: functionalized surfaces; Intervention: conjugation conditions; Comparison: alternative linkers; Outcome: stability/efficiency) .
  • Ethical and Practical Criteria : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) to justify experimental scope .
  • Data Presentation : Follow guidelines for inserting tables/charts (e.g., label axes, cite sources) and avoid redundant data descriptions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.